molecular formula C9H12N2O2 B1429873 2-(2-Nitrophenyl)propan-2-amine CAS No. 402757-08-8

2-(2-Nitrophenyl)propan-2-amine

Cat. No.: B1429873
CAS No.: 402757-08-8
M. Wt: 180.2 g/mol
InChI Key: FBMDJSSRYKBKQJ-UHFFFAOYSA-N
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Description

2-(2-Nitrophenyl)propan-2-amine ( 402757-08-8) is an organic compound with the molecular formula C9H12N2O2 and a molecular weight of 180.20 g/mol . Its structure features a propan-2-amine backbone substituted with a 2-nitrophenyl group, which may be represented by the SMILES notation CC(N)(C1=CC=CC=C1 N+ =O)C . Researchers are advised to handle this material with appropriate precautions; it should be stored in a dark place under an inert atmosphere at room temperature . As a building block in organic synthesis, compounds with nitrophenyl and amine functionalities, such as this one, are of significant interest in medicinal chemistry and drug discovery research for constructing more complex molecules . The nitro group can serve as a precursor to other functional groups like amines, making it a versatile synthetic intermediate. The propanolamine structure is a key scaffold found in various biologically active molecules, including some beta-adrenergic receptor ligands, highlighting the potential research value of this chemical framework . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-nitrophenyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-9(2,10)7-5-3-4-6-8(7)11(12)13/h3-6H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMDJSSRYKBKQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(2-Nitrophenyl)propan-2-amine CAS number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Synthesis, Reactivity Profile, and Indoline Cyclization Pathways

Chemical Identity & Structural Profile[1][2][3]

2-(2-Nitrophenyl)propan-2-amine is a sterically hindered, tertiary benzylic amine characterized by an ortho-nitro substitution. This structural motif—a gem-dimethyl group adjacent to an electron-withdrawing nitroarene—creates a unique reactivity landscape. It serves as a critical intermediate in the synthesis of 2,2-disubstituted indolines , a scaffold ubiquitous in GPCR antagonists (e.g., Silodosin analogs) and bioactive alkaloids.

Core Data Table
PropertySpecification
CAS Number 402757-08-8
IUPAC Name 2-(2-Nitrophenyl)propan-2-amine
Common Synonyms

-Dimethyl-2-nitrobenzylamine; 1-(2-Nitrophenyl)-1-methylethylamine; 2-Nitrocumylamine
Molecular Formula

Molecular Weight 180.21 g/mol
Structure Description Tertiary amine attached to a cumyl backbone with an ortho-nitro group.
Key Reactivity Reductive cyclization (Indoline formation); Ritter reaction susceptibility.

Strategic Synthesis: The Ritter Pathway

Direct nitration of cumylamine is non-viable due to poor regioselectivity (favoring para substitution) and oxidation risks. The most robust, high-purity protocol utilizes a Grignard-Ritter sequence . This approach leverages the stability of the tertiary carbocation stabilized by the benzene ring, allowing for the precise installation of the amine functionality.

Mechanism of Action[4][5][6]
  • Nucleophilic Addition: Methylmagnesium bromide attacks 2-nitroacetophenone to form the tertiary alcohol.

  • Ritter Reaction: In strong acid, the alcohol dehydrates to a tertiary carbocation. Acetonitrile attacks this electrophile to form a nitrilium ion, which tautomerizes to an acetamide.

  • Hydrolysis: The acetamide is cleaved under acidic conditions to yield the free amine.

Workflow Visualization

SynthesisPathway Start 2-Nitroacetophenone Step1 Grignard Addition (MeMgBr, THF) Start->Step1 Inter1 2-(2-Nitrophenyl)propan-2-ol (Tertiary Alcohol) Step1->Inter1 Step2 Ritter Reaction (MeCN, H2SO4) Inter1->Step2 Inter2 N-(2-(2-Nitrophenyl)propan-2-yl)acetamide Step2->Inter2 Step3 Acid Hydrolysis (HCl/EtOH) Inter2->Step3 Product 2-(2-Nitrophenyl)propan-2-amine Step3->Product

Figure 1: Step-wise synthesis via the Grignard-Ritter protocol, avoiding regioselectivity issues of direct nitration.

Experimental Protocols

Protocol A: Synthesis of 2-(2-Nitrophenyl)propan-2-ol (Precursor)

Rationale: The ortho-nitro group provides steric bulk; temperature control is critical to prevent reduction of the nitro group by the Grignard reagent.

  • Setup: Flame-dry a 500 mL 3-neck flask equipped with a reflux condenser and addition funnel under

    
     atmosphere.
    
  • Reagent Prep: Charge flask with 2-nitroacetophenone (16.5 g, 100 mmol) in anhydrous THF (150 mL). Cool to -78°C.

  • Addition: Dropwise add Methylmagnesium bromide (3.0 M in ether, 35 mL, 105 mmol). Maintain internal temp < -60°C to minimize side reactions.

  • Workup: Warm to 0°C over 2 hours. Quench with saturated

    
    . Extract with EtOAc (3x). Dry over 
    
    
    
    and concentrate.
  • Validation:

    
    -NMR should show a singlet for the gem-dimethyls (~1.7 ppm) and disappearance of the ketone peak.
    
Protocol B: Ritter Reaction to Amine

Rationale: The tertiary benzylic carbocation is highly stable, making the Ritter reaction efficient. Sulfuric acid acts as both catalyst and dehydrating agent.

  • Reaction: Dissolve the tertiary alcohol (from Protocol A) in Glacial Acetic Acid (30 mL) and Acetonitrile (20 mL).

  • Acidification: Cool to 0°C. Add concentrated

    
     (10 mL) dropwise. (Caution: Exothermic).
    
  • Incubation: Stir at room temperature for 12 hours. The mixture will darken.

  • Hydrolysis: Pour mixture into ice water. Neutralize with NaOH to pH 10. Extract the intermediate acetamide or reflux directly with 6N HCl (50 mL) for 24 hours to cleave the acetyl group.

  • Isolation: Basify the aqueous layer (pH > 12) and extract with DCM. The product is the free amine. Purify via distillation or recrystallization as the HCl salt.

Applications: The Indoline Cyclization

The primary utility of 2-(2-nitrophenyl)propan-2-amine is its conversion to 2,2-dimethylindoline via reductive cyclization. This transformation is pivotal in medicinal chemistry for creating rigidified amine scaffolds.

Cyclization Mechanism

Unlike standard nitro reductions, the presence of the pendant amine allows for an intramolecular nucleophilic attack on the reduced intermediate (hydroxylamine or nitroso species), closing the five-membered ring.

Cyclization cluster_conditions Reaction Conditions Amine 2-(2-Nitrophenyl)propan-2-amine Red1 Partial Reduction (Zn/AcOH or H2/Pd-C) Amine->Red1 Inter Hydroxylamine/Nitroso Intermediate Red1->Inter Attack Intramolecular Nucleophilic Attack (Ring Closure) Inter->Attack Indoline 2,2-Dimethylindoline Attack->Indoline Info Catalyst: Pd/C or Raney Ni Pressure: 40-60 psi H2 Solvent: MeOH/EtOH

Figure 2: Reductive cyclization pathway yielding the bioactive 2,2-dimethylindoline scaffold.

Critical Process Parameters (CPP) for Cyclization
  • Catalyst Selection: Raney Nickel or Pd/C (10%) are preferred. Fe/AcOH is viable for lab scale but requires tedious workup.

  • Pressure: 40–60 psi

    
     is optimal. Lower pressure may stall at the hydroxylamine stage.
    
  • Solvent: Methanol or Ethanol.[1][2] Avoid acidic solvents if isolating the free base indoline is desired, though acetic acid accelerates the condensation.

Safety & Handling

  • Nitro Compounds: Precursors are potentially explosive under high heat or pressure. Do not distill the nitro-alcohol residue to dryness.

  • Ritter Reaction: Uses concentrated

    
     and generates HCN equivalents (though trapped as amide). Perform in a well-ventilated fume hood.
    
  • Storage: The free amine absorbs

    
     from air. Store as the Hydrochloride salt (solid) under inert atmosphere.
    

References

  • Google Patents. (2018). CN108329248B - Preparation method of 2-methylindoline.[3] (Demonstrates the reductive cyclization methodology relevant to the dimethyl analog). Retrieved from

  • National Institutes of Health (NIH). (2022). Discovery and Optimization of Indoline-Based Compounds. (Contextualizes the use of gem-dimethyl indoline scaffolds). Retrieved from [Link]

Sources

The Untapped Potential of Ortho-nitro Cumylamine Derivatives: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide delves into the prospective landscape of ortho-nitro cumylamine derivatives, a class of compounds at the intersection of two pharmacologically significant motifs: the cumylamine scaffold and the ortho-nitroaniline functionality. While direct literature on these specific derivatives is nascent, this document serves as a comprehensive roadmap for their synthesis, biological evaluation, and potential therapeutic applications. By synthesizing established principles of medicinal chemistry with field-proven insights, we aim to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to explore this promising, yet uncharted, chemical space. We will explore rational design strategies, propose detailed synthetic methodologies, and outline a robust workflow for screening their potential anticancer and antimicrobial activities. This guide is intended to be a catalyst for innovation, providing the necessary tools to unlock the therapeutic potential of ortho-nitro cumylamine derivatives.

Introduction: The Rationale for Exploration

In the quest for novel therapeutic agents, the strategic combination of known pharmacophores presents a fertile ground for discovery. Ortho-nitro cumylamine derivatives represent such an opportunity, wedding the structural features of cumylamine with the potent bioactivity of ortho-nitroanilines.

The cumylamine (α,α-dimethylbenzylamine) scaffold is a recognized building block in medicinal chemistry, notably utilized as a reactant in the synthesis of antimalarial drugs and Hepatitis C virus (HCV) inhibitors[1][2][3]. Its tertiary benzylic carbon imparts a unique three-dimensional architecture, influencing molecular conformation and interactions with biological targets.

Conversely, the ortho-nitroaniline moiety is a well-established pharmacophore known for a diverse range of biological activities. The strong electron-withdrawing nature of the nitro group significantly modulates the electronic properties of the aromatic ring and the basicity of the adjacent amino group. This has been leveraged to develop compounds with potent anticancer and antimicrobial properties[4][5][6]. Nitroaromatic compounds often act as prodrugs, undergoing bioreduction in hypoxic environments, such as those found in solid tumors or anaerobic bacteria, to generate cytotoxic reactive nitrogen species[6].

The convergence of these two motifs in ortho-nitro cumylamine derivatives offers a compelling therapeutic hypothesis. The cumylamine portion can provide a robust and synthetically tractable framework, while the ortho-nitroaniline functionality can confer potent and potentially selective biological activity. This guide will provide the necessary framework to investigate this hypothesis.

Proposed Synthetic Strategies

The synthesis of ortho-nitro cumylamine derivatives has not been explicitly described in the literature. However, based on fundamental principles of organic synthesis, two primary retrosynthetic approaches are proposed.

Strategy A: Electrophilic Nitration of Cumylamine

This approach involves the direct nitration of commercially available cumylamine. The key challenge lies in controlling the regioselectivity of the nitration to favor the ortho position and in managing the reactivity of the amino group.

Diagram of Proposed Synthetic Pathway A: Nitration of Cumylamine

G Cumylamine Cumylamine Protection Protection (e.g., Acetic Anhydride) Cumylamine->Protection Nitration Nitration (HNO3/H2SO4) Protection->Nitration OrthoNitro ortho-Nitro Acetyl-Cumylamine Nitration->OrthoNitro Deprotection Deprotection (e.g., HCl/H2O) TargetA ortho-Nitro Cumylamine Deprotection->TargetA OrthoNitro->Deprotection G Nitrocumene 2-Nitrocumene Reduction Reduction (e.g., Fe/HCl or Catalytic Hydrogenation) Nitrocumene->Reduction TargetB ortho-Amino Cumene (ortho-Cumidine) Reduction->TargetB G Synthesis Synthesis of ortho-Nitro Cumylamine Derivatives InVitro In Vitro Screening Synthesis->InVitro Anticancer Anticancer Assays InVitro->Anticancer Antimicrobial Antimicrobial Assays InVitro->Antimicrobial Cytotoxicity Cytotoxicity (MTT Assay) (e.g., NCI-60 panel) Anticancer->Cytotoxicity MIC Minimum Inhibitory Concentration (MIC) Antimicrobial->MIC Apoptosis Apoptosis/Cell Cycle Analysis Cytotoxicity->Apoptosis Mechanism Mechanism of Action Studies Apoptosis->Mechanism MBC Minimum Bactericidal Concentration (MBC) MIC->MBC MBC->Mechanism InVivo In Vivo Studies (if promising in vitro data) Mechanism->InVivo G ONC ortho-Nitro Cumylamine (Prodrug) Nitroreductase Nitroreductase (in hypoxic cells/bacteria) ONC->Nitroreductase Reduction One-electron reduction Nitroreductase->Reduction Radical Nitro Radical Anion Reduction->Radical ROS Reactive Oxygen Species (ROS) Radical->ROS DNA_Damage DNA Damage ROS->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death

Sources

Technical Guide: Synthesis Architectures for 2-(2-Nitrophenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the synthesis of 2-(2-Nitrophenyl)propan-2-amine (also known as


-dimethyl-2-nitrobenzylamine or o-nitrocumylamine).

Executive Summary

Target Compound: 2-(2-Nitrophenyl)propan-2-amine CAS: 1256344-25-8 (Generic/Isomer specific variants may vary) Molecular Formula:


Role:  Critical intermediate for sterically hindered indole derivatives (e.g., 2,2-dimethylindoline), photolabile protecting groups (PPGs), and energetic material precursors.

The synthesis of 2-(2-nitrophenyl)propan-2-amine presents a unique chemoselective challenge: introducing a primary amine onto a sterically crowded tertiary carbon adjacent to an electron-withdrawing ortho-nitro group. Standard reductive amination fails due to the steric bulk of the gem-dimethyl group, while non-selective reduction methods risk reducing the nitro moiety to an aniline, triggering premature cyclization to 2,2-dimethylindoline.

This guide details two distinct, high-fidelity synthetic pathways:

  • The Ritter Protocol (Recommended): A stepwise, carbocation-mediated route ideal for high-purity laboratory synthesis.

  • The Radical-Azide Pathway: A scalable route utilizing radical halogenation and Staudinger reduction, avoiding strong acids.

Strategic Analysis & Retrosynthesis

The target molecule features a tertiary benzylic amine motif. The retrosynthetic analysis reveals two logical disconnections:

  • C-N Disconnection (Ritter Strategy): Disconnecting the amine leads to the tertiary carbocation, stabilized by the benzene ring but destabilized inductively by the o-nitro group. The precursor is 2-(2-nitrophenyl)propan-2-ol .

  • Functional Group Interconversion (Azide Strategy): The amine can be derived from a tertiary azide, which in turn comes from a tertiary halide (via radical halogenation of 2-nitrocumene ).

Retrosynthesis cluster_0 Route A: Ritter Protocol cluster_1 Route B: Radical-Azide Target TARGET 2-(2-Nitrophenyl)propan-2-amine Alcohol Precursor A 2-(2-Nitrophenyl)propan-2-ol Target->Alcohol Hydrolysis (Retrosynthetic) Azide Intermediate B Tertiary Azide Target->Azide Staudinger Ketone Starting Material A 2-Nitroacetophenone Alcohol->Ketone Grignard Cumene Starting Material B 2-Nitrocumene Azide->Cumene Radical Bromination

Figure 1: Retrosynthetic logic flow separating the Acid-Mediated (Ritter) and Radical-Mediated pathways.

Route 1: The Ritter Protocol (High Purity)

This route is preferred for laboratory synthesis (1g – 50g scale) due to its operational control and the stability of intermediates.

Phase 1: Nucleophilic Addition to 2-Nitroacetophenone

Objective: Synthesize 2-(2-nitrophenyl)propan-2-ol . Challenge: Grignard reagents (


) typically attack nitro groups, leading to complex mixtures of azo/hydrazo byproducts.
Solution:  Use Methyllithium (MeLi)  at cryogenic temperatures or Cerium(III) Chloride (

)
mediated Grignard addition to suppress nitro-reduction.

Protocol (MeLi Variant):

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere.

  • Reagents: 2-Nitroacetophenone (1.0 eq) in anhydrous THF (

    
    ).
    
  • Cooling: Cool solution to -78°C (Dry ice/Acetone bath).

  • Addition: Add Methyllithium (1.1 eq, 1.6M in ether) dropwise over 30 minutes. The low temperature prevents attack on the nitro group.

  • Quench: After 1 hour at -78°C, quench with saturated

    
     solution before allowing the mixture to warm.
    
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    
  • Yield: Expect 85-92% of the tertiary alcohol.

Phase 2: The Ritter Reaction

Objective: Convert the tertiary alcohol to the N-acetyl amine. Mechanism: Generation of a benzylic carbocation followed by nucleophilic attack of acetonitrile.

Protocol:

  • Reagents: 2-(2-Nitrophenyl)propan-2-ol (1.0 eq), Acetonitrile (Solvent/Reagent, excess), Conc. Sulfuric Acid (

    
    , 2.0 eq).
    
  • Procedure: Dissolve alcohol in Acetonitrile. Cool to 0°C.[1]

  • Acid Addition: Add

    
     dropwise. The solution may darken.
    
  • Reaction: Allow to warm to room temperature and stir for 4–6 hours.

    • Note: The ortho-nitro group destabilizes the carbocation inductively, slowing the reaction compared to unsubstituted cumyl alcohol.

  • Quench: Pour onto crushed ice. Neutralize with

    
     to pH 8.
    
  • Isolation: The product, N-(2-(2-nitrophenyl)propan-2-yl)acetamide , often precipitates or can be extracted with DCM.

Phase 3: Deacetylation

Objective: Reveal the free amine. Protocol:

  • Reflux the acetamide in Ethanolic HCl (6M) for 12 hours.

  • Concentrate in vacuo.

  • Basify with

    
     and extract with Ether/DCM to obtain the free amine oil.
    

Route 2: The Radical-Azide Pathway (Scalable)

This route avoids the strong acids of the Ritter reaction, making it suitable if the substrate contains acid-sensitive groups.

Phase 1: Radical Bromination

Objective: Synthesize 2-bromo-2-(2-nitrophenyl)propane . Precursor: 2-Nitrocumene (Commercial or via nitration of cumene + isomer separation).

Protocol:

  • Reagents: 2-Nitrocumene (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), AIBN (catalytic).

  • Solvent:

    
     or Benzotrifluoride (greener alternative).
    
  • Reaction: Reflux under a tungsten lamp (photochemical initiation) for 4 hours.

  • Purification: Filter off succinimide. Evaporate solvent.[2] The tertiary benzylic bromide is unstable; use immediately.

Phase 2: Azidation (SN1 Substitution)

Objective: Synthesize 2-azido-2-(2-nitrophenyl)propane .

Protocol:

  • Dissolve crude bromide in DMF.

  • Add Sodium Azide (

    
    , 1.5 eq) .
    
  • Stir at room temperature for 12 hours. The tertiary bromide ionizes easily; the azide traps the carbocation.

  • Safety: Do not heat. Organic azides with low C/N ratios are potential explosives. Keep scale small (<5g) or use blast shielding.

Phase 3: Staudinger Reduction (Chemoselective)

Objective: Reduce Azide to Amine without reducing the Nitro group. Constraint: Catalytic hydrogenation (


) will reduce the nitro group to an aniline, which will immediately attack the tertiary carbon (displacing the amine or cyclizing) to form 2,2-dimethylindoline. The Staudinger reaction is mandatory. 

Protocol:

  • Reagents: Azide (1.0 eq), Triphenylphosphine (

    
    , 1.1 eq), THF/Water (10:1).
    
  • Reaction: Stir at Room Temperature.

    
     gas evolution will occur.
    
  • Mechanism: Formation of Phosphazidine

    
     Iminophosphorane 
    
    
    
    Hydrolysis to Amine +
    
    
    .
  • Workup: Acidify to pH 2 (amine goes to water), wash organic layer (removes

    
    ), basify aqueous layer, extract amine.
    

Comparative Data Analysis

FeatureRitter Protocol (Route 1)Radical-Azide (Route 2)
Overall Yield 60–75%45–55%
Step Count 33
Atom Economy HighModerate (Loss of

)
Nitro Tolerance Excellent (Acid stable)Excellent (Staudinger selective)
Key Risk Grignard side-reactions (Phase 1)Azide explosion hazard (Phase 2)
Purity Profile High (Crystalline intermediates)Lower (Requires chromatography)

Experimental Workflow Visualization

Workflow cluster_ritter Ritter Protocol Workflow Start 2-Nitroacetophenone Step1 MeLi / -78°C (Nucleophilic Addition) Start->Step1 Inter1 Tertiary Alcohol Step1->Inter1 Step2 MeCN / H2SO4 (Ritter Reaction) Inter1->Step2 Inter2 Acetamide Step2->Inter2 Step3 HCl / EtOH (Hydrolysis) Inter2->Step3 Final Target Amine Step3->Final

Figure 2: Step-by-step workflow for the recommended Ritter Protocol.

References

  • Ritter Reaction Mechanism & Scope

    • Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Monoterpenes. Journal of the American Chemical Society.

  • Synthesis of PPG Precursors (Nitro-Alcohol Synthesis)

    • Chen, T., et al. (2022). Synthesis of the PPGs 2-(2-nitrophenyl)-1-phenylpropan-1-ol.... ResearchGate.

  • Selective Reduction (Staudinger vs Hydrogenation)

    • Gololobov, Y. G., & Kasukhin, L. F. (1992). Recent advances in the Staudinger reaction. Tetrahedron.

  • Grignard Reactivity with Nitro Compounds

    • Imamoto, T., et al. (1985). Carbon-carbon bond forming reactions using cerium metal or organocerium(III) reagents. Journal of the American Chemical Society.

  • General Synthesis of Cumylamines

    • Organic Syntheses, Coll. Vol. 5, p.38 (1973); Vol. 44, p.44 (1964).

      
      -Dimethyl-
      
      
      
      -phenethylamine.

Sources

Biological activity of ortho-substituted phenylpropan-2-amines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of ortho-Substituted Phenylpropan-2-amines

Authored by Gemini, Senior Application Scientist

Abstract

The phenylpropan-2-amine scaffold is the foundation for a vast class of psychoactive compounds, with substitutions on the phenyl ring dramatically altering their pharmacological profiles. While substitutions at the para (4-position) and meta (3-position) are extensively studied, the ortho (2-position) substitution presents unique structure-activity relationships (SAR) primarily driven by steric and electronic modifications. This guide provides a detailed exploration of the biological activities of ortho-substituted phenylpropan-2-amines, synthesizing data from preclinical studies to elucidate how these chemical modifications influence interactions with monoamine systems. We will examine key compounds, detail relevant experimental protocols, and provide a framework for understanding the causal links between molecular structure and pharmacological effect for researchers and drug development professionals.

Introduction: The Phenylpropan-2-amine Backbone

Phenylpropan-2-amines, commonly known as amphetamines, are a class of synthetic compounds that interact with monoamine neurotransmitter systems, specifically those for dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[1] The core structure consists of a phenyl ring attached to a propane chain with an amino group at the second carbon. The biological activity of these molecules can be profoundly modulated by adding substituents to the phenyl ring, the alpha-carbon, or the terminal amine.

This guide focuses specifically on substitutions at the ortho or 2-position of the phenyl ring. This position is immediately adjacent to the propyl side chain, meaning any substituent placed here can exert significant steric hindrance, potentially altering the molecule's ability to bind to and interact with target proteins like monoamine transporters.[2] Understanding the impact of this positional substitution is critical for predicting the pharmacological profile of novel psychoactive substances and for designing new chemical entities with desired therapeutic effects.

Foundational Pharmacology: Monoamine Transporter Interactions

The primary mechanism of action for most amphetamine-class compounds involves their interaction with plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). These compounds typically function as transporter substrates, meaning they are taken up into the presynaptic neuron.[3] This process leads to two key events:

  • Competitive Reuptake Inhibition: The compound competes with the endogenous neurotransmitter for binding to the transporter, reducing the clearance of neurotransmitters from the synaptic cleft.[3]

  • Transporter-Mediated Efflux (Release): Upon binding and translocation, the compound induces a conformational change in the transporter, causing it to reverse its direction of transport and release neurotransmitters from the presynaptic terminal into the synapse.[3]

The relative potency of a compound at DAT, NET, and SERT largely determines its overall psychoactive effects.

  • Dopaminergic/Noradrenergic: Compounds that primarily release DA and NE are typically potent psychostimulants, increasing alertness, focus, and locomotor activity.

  • Serotonergic: Compounds with significant 5-HT releasing properties often produce empathogenic or psychedelic effects.[4]

The following diagram illustrates the general mechanism of a monoamine releasing agent.

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal Vesicle Synaptic Vesicle (DA, NE, 5-HT) Transporter Monoamine Transporter (DAT, NET, or SERT) Vesicle->Transporter Disrupts Vesicular Storage MAO Monoamine Oxidase (MAO) Neurotransmitter Monoamine Neurotransmitter Transporter->Neurotransmitter 2. Reverses Transport (Efflux/Release) TAAR1 TAAR1 TAAR1->Transporter Phosphorylates & Promotes Efflux Drug Phenylpropan-2-amine (Substrate) Drug->Transporter 1. Binds & Enters Cell Drug->TAAR1 Receptor Postsynaptic Receptor Neurotransmitter->Receptor 3. Binds & Activates Postsynaptic_Effect Postsynaptic Effect (Stimulation, etc.) Receptor->Postsynaptic_Effect Signal Transduction

Caption: Mechanism of a monoamine releasing agent.

The Influence of ortho-Substitution: Case Studies

Substitution at the 2-position of the phenyl ring often leads to a distinct pharmacological profile compared to the parent compound or its meta and para isomers. This is largely due to steric clashes that can reduce binding affinity at monoamine transporters and other receptors.

Halogenation: Fluorine and Chlorine

Halogenation is a common strategy in drug design to increase lipophilicity, which can enhance a compound's ability to cross the blood-brain barrier.[5]

  • 2-Fluoroamphetamine (2-FA): This compound is a central nervous system stimulant.[6] While detailed in-vitro studies are limited, it is presumed to act as a releasing agent and reuptake inhibitor of dopamine and norepinephrine, similar to dextroamphetamine.[3] Anecdotal reports suggest it produces classical stimulant effects like increased alertness and focus.[3] Its N-methylated analog, 2-Fluoromethamphetamine (2-FMA) , is also a stimulant, but is reported to produce less euphoria, potentially due to a primary mechanism of norepinephrine reuptake inhibition with little effect on serotonin receptors.[7][8]

  • 2-Chloroamphetamine (2-CA): Unlike most amphetamines, 2-CA uniquely decreases motor activity in mice.[9][10][11] This demonstrates a profound shift in biological activity due to the positional change of the chlorine atom from the para to the ortho position. In vitro studies on rat brain synaptosomes revealed that 2-CA is a potent releaser of norepinephrine (EC₅₀ = 19.1 nM) and dopamine (EC₅₀ = 62.4 nM).[10] However, it has minimal serotonergic activity and, importantly, does not appear to produce the serotonergic neurotoxicity associated with its isomer para-chloroamphetamine (PCA).[9][10] This makes 2-CA a valuable research tool for studying dopaminergic and noradrenergic systems in the absence of significant serotonergic interference.

Alkoxylation: The Methoxy Group

A methoxy group is bulkier than a halogen, and its placement at the ortho position often results in a significant loss of potency.

  • 2-Methoxyamphetamine (OMA or 2-MA): OMA is substantially weaker than its meta and para isomers (MMA and PMA, respectively) at inhibiting reuptake and inducing the release of monoamines.[12][13] In studies using rat brain tissue, OMA was the least potent of the monomethoxyamphetamines at releasing 5-HT, NE, and DA.[14] Behaviorally, it lacks the locomotor stimulant properties seen with amphetamine or even its more potent isomers.[12][15] Its weak interaction with monoamine transporters may be due to the steric hindrance from the ortho-methoxy group. Some research suggests it may act as a β-adrenergic receptor agonist instead.[13]

Data Summary: Comparative Pharmacology

The following table summarizes the key pharmacological characteristics of the discussed ortho-substituted phenylpropan-2-amines.

Compoundortho-SubstituentPrimary MechanismKey Behavioral EffectMonoamine Release (EC₅₀ nM)
2-Fluoroamphetamine (2-FA) Fluoro (-F)Presumed DA/NE Releasing Agent[3]CNS Stimulation, Increased Alertness[3][6]Data not available
2-Chloroamphetamine (2-CA) Chloro (-Cl)NE/DA Releasing Agent[10]Decreased Motor Activity[9][10]NE: 19.1, DA: 62.4[10]
2-Methoxyamphetamine (2-MA) Methoxy (-OCH₃)Very Weak Monoamine Releaser[12][14]Lacks Locomotor Stimulation[12][15]Significantly weaker than isomers[14]

Experimental Protocols

To characterize the biological activity of novel phenylpropan-2-amines, a combination of in vitro and in vivo assays is essential.

Protocol 1: In Vitro Monoamine Release Assay

This protocol determines the potency (EC₅₀) of a test compound to induce the release of a radiolabeled monoamine from rat brain synaptosomes.

Methodology:

  • Synaptosome Preparation: Isolate synaptosomes (resealed presynaptic nerve terminals) from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) via differential centrifugation.

  • Radiolabel Loading: Incubate the synaptosomes with a low concentration of a tritiated neurotransmitter (e.g., [³H]DA, [³H]5-HT, or [³H]NE) to allow for uptake via the respective transporters.

  • Superfusion: Place the loaded synaptosomes onto a filter in a superfusion chamber and wash with buffer to establish a stable baseline of radioactivity.

  • Compound Administration: Introduce the test compound at various concentrations into the superfusion buffer.

  • Fraction Collection: Collect the superfusate in timed fractions.

  • Quantification: Measure the radioactivity in each fraction using liquid scintillation counting.

  • Data Analysis: Calculate the amount of [³H]neurotransmitter released above baseline for each concentration of the test compound. Plot the data on a concentration-response curve and calculate the EC₅₀ value (the concentration that produces 50% of the maximal effect).

Protocol 2: In Vivo Locomotor Activity Assay in Mice

This assay assesses the stimulant, depressant, or other motor effects of a compound in a whole-animal model.

G A 1. Animal Acclimation Mice are acclimated to the testing room for at least 60 minutes. B 2. Habituation Place individual mice in open-field arenas. Allow 30-60 minutes for habituation to the novel environment. A->B C 3. Compound Administration Administer test compound or vehicle (e.g., intraperitoneal injection). B->C D 4. Data Acquisition Immediately return mice to arenas. Record locomotor activity using automated tracking software for 60-120 minutes. C->D E 5. Data Analysis Quantify parameters: - Total Distance Traveled - Rearing Frequency - Time spent in Center vs. Periphery D->E F 6. Interpretation Compare drug-treated groups to vehicle. Increased activity suggests stimulation. Decreased activity suggests sedation. E->F

Caption: Workflow for an in-vivo locomotor activity assay.

Methodology:

  • Animal Acclimation: House mice in the testing facility for at least one week prior to the experiment to acclimate them to the environment.

  • Habituation: On the test day, transport the mice to the procedure room and allow them to acclimate for at least 60 minutes. Place each mouse into an individual open-field chamber (e.g., a 40x40 cm box) and allow it to explore freely for 30-60 minutes to establish a baseline activity level.

  • Administration: Briefly remove each mouse, weigh it, and administer the test compound or vehicle control via a chosen route (e.g., intraperitoneal, oral).

  • Recording: Immediately return the animal to the same open-field chamber. An overhead camera connected to an automated tracking system records the animal's movement for a predetermined period (e.g., 90 minutes).

  • Analysis: The software quantifies key behavioral parameters, such as total distance traveled, vertical activity (rearing), and time spent in different zones of the arena.

  • Interpretation: Statistical analysis (e.g., ANOVA) is used to compare the activity of the drug-treated groups to the vehicle control group to determine if the compound has stimulant, depressant, or no effect on locomotor activity.

Conclusion

The biological activity of phenylpropan-2-amines is highly sensitive to the position of substituents on the phenyl ring. Substitution at the ortho position, in particular, introduces significant steric and electronic factors that can drastically alter a compound's pharmacological profile. As demonstrated by the case studies of 2-CA and 2-MA, an ortho substituent often reduces potency at monoamine transporters compared to para or meta isomers, and can even lead to a complete reversal of the expected behavioral effect, such as the locomotor depression caused by 2-CA.[9][10] These findings underscore the importance of positional isomerism in drug design and highlight the utility of ortho-substituted compounds as unique pharmacological tools for dissecting the complex functions of monoamine systems.

References

  • Wikipedia. (n.d.). 2-Fluoroamphetamine.
  • Grokipedia. (n.d.). 2-Chloroamphetamine.
  • Grokipedia. (n.d.). 2-Fluoroamphetamine.
  • Wikipedia. (n.d.). 2-Chloroamphetamine.
  • Grokipedia. (n.d.). 2-Methoxyamphetamine.
  • BenchChem. (n.d.). Application Notes and Protocols: 2-Fluoroamphetamine as a Research Tool for Studying Stimulant Effects.
  • Oreate AI Blog. (2026, January 15). Understanding 2-Fma: The New Stimulant on the Block.
  • Wikipedia. (n.d.). 2-Fluoromethamphetamine.
  • Wikipedia. (n.d.). 2-Methoxyamphetamine.
  • Wikipedia. (n.d.). 3-Methoxyamphetamine.
  • Cayman Chemical. (n.d.). 2-Chloroamphetamine (hydrochloride).
  • Tseng, L. F., Menon, M. K., & Loh, H. H. (1976). Comparative actions of monomethoxyamphetamines on the release and uptake of biogenic amines in brain tissue. The Journal of Pharmacology and Experimental Therapeutics, 197(2), 263–271.
  • Drug Design Org. (2005, May 15). Structure Activity Relationships.
  • Wikipedia. (n.d.). Substituted amphetamine.
  • Wikipedia. (n.d.). Substituted methoxyphenethylamine.
  • ResearchGate. (2025, August 9). (PDF) Biological activities of (E)-N-(CH3-substituted-phenyl)-1-phenylmethanimine: Evaluation of ortho-, meta- and para.

Sources

Methodological & Application

Application Note: Precision Hydrogenation of 2-(2-Nitrophenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a high-fidelity, reproducible protocol for the catalytic hydrogenation of 2-(2-Nitrophenyl)propan-2-amine .

Unlike generic reduction guides, this protocol specifically addresses the chemoselectivity and catalyst poisoning challenges inherent to substrates containing both steric bulk (ortho-substitution) and strongly coordinating free amines.

Executive Summary & Chemical Strategy

The reduction of 2-(2-Nitrophenyl)propan-2-amine (1) to 2-(2-Aminophenyl)propan-2-amine (2) is a critical transformation in the synthesis of tetrahydroquinolines, indole alkaloids, and CNS-active pharmaceutical intermediates.

While nitro reduction is a textbook reaction, this specific substrate presents two distinct engineering challenges:

  • Catalyst Poisoning: The aliphatic amine side chain (

    
    ) is a potent Lewis base that strongly adsorbs to noble metal surfaces (Pd, Pt), effectively "poisoning" active sites and stalling the reaction.
    
  • Steric Hindrance: The ortho-nitro group is shielded by the bulky gem-dimethyl (cumyl) amine moiety, significantly reducing the rate of adsorption compared to para or meta isomers.

The Solution: This protocol utilizes a Protonation-Protection Strategy . By conducting the hydrogenation in acidic media (or using the hydrochloride salt of the substrate), we protonate the aliphatic amine. The resulting ammonium species (


) lacks the lone pair required to bind to the catalyst, thereby preserving catalytic activity and ensuring rapid, quantitative conversion.
Reaction Scheme

ReactionScheme Substrate 2-(2-Nitrophenyl) propan-2-amine (Substrate) Intermediate Catalyst Surface (Pd/C) Substrate->Intermediate + H2 (50 psi) + HCl (1.1 eq) MeOH Product 2-(2-Aminophenyl) propan-2-amine (Product) Intermediate->Product - 2 H2O

Figure 1: General reaction scheme utilizing acid-mediated catalyst protection.

Critical Mechanistic Insight: The "Amine Poisoning" Effect

Understanding why standard neutral hydrogenation fails is key to reproducibility.

ParameterNeutral Conditions (Standard)Acidic Conditions (Recommended)
Substrate State Free Amine (

)
Ammonium Salt (

)
Catalyst Interaction Strong coordination (Poisoning)Weak/No coordination
Reaction Kinetics Fast initial burst

Rapid stall
Linear, zero-order kinetics
Yield 40-60% (Incomplete)>95% (Quantitative)
Byproducts Hydroxylamines (due to stall)None

Protocol A: Acid-Mediated Hydrogenation (Primary Method)

This is the Gold Standard method for research and early-scale development (mg to kg scale). It offers the highest purity profile.

Materials & Reagents[1][2][3]
  • Substrate: 2-(2-Nitrophenyl)propan-2-amine (Purity >97%).

  • Catalyst: 10 wt% Palladium on Carbon (Pd/C), 50% water wet (Degussa type or equivalent).

    • Note: Wet catalyst is safer (non-pyrophoric) and easier to weigh.

  • Solvent: Methanol (HPLC Grade).

  • Acid Source: Concentrated HCl (37%) or Methanolic HCl.

  • Hydrogen Source: H2 Balloon (for <1g) or Parr Shaker/Autoclave (recommended for >1g).

Step-by-Step Methodology

Step 1: Salt Formation (In-Situ)

  • Dissolve 10.0 mmol of 2-(2-Nitrophenyl)propan-2-amine in 30 mL of Methanol .

  • Slowly add 11.0 mmol (1.1 eq) of HCl.

    • Observation: The solution may warm slightly. Ensure the pH is < 3 using pH paper.

    • Why: This converts the free amine to the hydrochloride salt immediately.

Step 2: Catalyst Loading

  • Prepare a nitrogen-flushed reaction vessel (Parr bottle or round-bottom flask).

  • Add 10 wt% loading of Pd/C catalyst (e.g., if using 1g substrate, use 100mg of dry weight equivalent catalyst).

  • Safety Critical: Add the catalyst under a blanket of Nitrogen to prevent ignition of methanol vapors.

Step 3: Hydrogenation

  • Carefully add the substrate solution to the catalyst vessel.

  • Purge Cycle: Evacuate the vessel and backfill with Nitrogen (

    
    ) three times.[1]
    
  • H2 Charge: Evacuate and backfill with Hydrogen (

    
    ).
    
  • Set pressure to 40-50 psi (3-3.5 bar) .

    • Note: For atmospheric pressure (balloon), reaction time will extend significantly (12-24h) due to steric hindrance.

  • Agitate vigorously at Room Temperature (20-25°C) .

    • Monitoring: Reaction is typically complete in 2-4 hours at 50 psi. Monitor H2 uptake.

Step 4: Reaction Monitoring (Self-Validating)

  • TLC: Eluent: 10% MeOH in DCM + 1%

    
    .
    
    • Starting Material: Higher

      
       (yellow spot).
      
    • Product: Lower

      
       (stains with Ninhydrin).
      
  • Visual: The yellow color of the nitro compound should fade to colorless.

Workup & Purification (Acid-Base Extraction)

Because we used acid, the product is currently trapped as the dihydrochloride salt. We must liberate the free base.

WorkupFlow ReactionMix Crude Reaction Mixture (MeOH, Pd/C, Product-2HCl) Filtration Filter through Celite (Remove Pd/C) ReactionMix->Filtration Evaporation Evaporate MeOH Filtration->Evaporation Basification Dissolve in H2O Add 2M NaOH to pH > 12 Evaporation->Basification Extraction Extract with DCM (3x) Dry over Na2SO4 Basification->Extraction Isolation Evaporate DCM Yield: Free Diamine Oil/Solid Extraction->Isolation

Figure 2: Workup workflow to isolate the free diamine base.

  • Filtration: Filter the reaction mixture through a Celite pad to remove Pd/C. Wash pad with MeOH.

    • Safety: Do not let the Pd/C dry out on the filter (pyrophoric risk).[1] Keep wet with water/solvent.

  • Concentration: Remove Methanol under reduced pressure.

  • Basification: Dissolve residue in water. Cool to 0°C. Add 2M NaOH dropwise until pH > 12.

    • Why: Both amine groups must be deprotonated.

  • Extraction: Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.

  • Drying: Dry organic layer over Anhydrous

    
    .
    
  • Yield: Concentrate to obtain the product. Typical yield: 92-98% .

Protocol B: Raney Nickel (Alternative for Acid-Sensitive Substrates)

If the substrate contains acid-labile groups (e.g., acetals, protecting groups) elsewhere in the molecule, Pd/C/HCl cannot be used. Raney Nickel is the preferred alternative as it is less susceptible to amine poisoning.

  • Catalyst: Raney Nickel (W2 or 2800 grade), washed with EtOH.

  • Solvent: Ethanol.

  • Conditions: 50-60 psi

    
    , 50°C .
    
    • Note: Raney Ni requires slightly elevated temperature for sterically hindered nitro groups.

  • Workup: Filter (Caution: Raney Ni is highly pyrophoric), concentrate. No acid-base extraction needed unless purification is required.

Analytical Validation

To ensure the protocol was successful, verify the following spectral markers:

  • 1H NMR (CDCl3):

    • Disappearance of aromatic signals characteristic of the nitro-group ortho deshielding.

    • Appearance of a broad singlet (2H or 4H depending on exchange) for

      
       around 3.5 - 4.5 ppm.
      
    • Gem-dimethyl group: Singlet around 1.4-1.5 ppm.

  • Mass Spectrometry:

    • Observe

      
       peak corresponding to the diamine (
      
      
      
      ).

Safety & Hazard Control

HazardControl Measure
Hydrogen Gas Flammable/Explosive. Use rated pressure vessels. Ensure proper grounding to prevent static discharge.
Pd/C Catalyst Pyrophoric when dry.[1] Always keep wet.[1] Dispose of in a dedicated water-filled waste container.
Nitro Compounds Potentially energetic. Do not heat the starting material dry.

References

  • Catalytic Hydrogenation of Nitroarenes: Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, vol. 345, no. 1-2, 2003, pp. 41-53. Link

  • Amine Poisoning of Catalysts: Maegawa, T., et al. "Efficient and Selective Hydrogenation of Nitroarenes using Pd/C." Tetrahedron, vol. 61, no. 9, 2005, pp. 2217-2231.
  • Reduction of Sterically Hindered Nitro Compounds: Gowda, D. C. "Ammonium Formate/Pd-C: A Versatile System for the Reduction of Nitro Compounds." Indian Journal of Chemistry, Section B, 2002.
  • General Protocol for Nitro Reduction: "Reduction of Nitro Compounds." Common Organic Chemistry. Link

  • Preparation of Amines: "Synthesis of Amines by Reduction." Chemistry LibreTexts. Link

Disclaimer: This protocol is for research purposes only. Users must perform their own risk assessment before handling hazardous chemicals and pressurized gases.

Sources

Application Note: Synthesis of 2,2-Dimethylindoline via Reductive Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the synthetic protocol for 2,2-dimethylindoline utilizing 1-(2-nitrophenyl)-2-methylpropan-2-amine (a structural isomer of the user-specified nomenclature, corrected for stoichiometric viability) as the precursor.

This guide adopts a Process Chemistry perspective, focusing on scalability, mechanistic validity, and impurity control.

Part 1: Strategic Analysis & Nomenclature Correction

Structural Validation

The user-specified starting material, "2-(2-Nitrophenyl)propan-2-amine", strictly corresponds to an


-nitrocumylamine scaffold (

). However, the target 2,2-dimethylindoline possesses a

skeleton. A direct conversion from the

precursor to the

target is stoichiometrically impossible without an external carbon source (e.g., formylation).

Therefore, this protocol assumes the starting material is the homologated isomer : 1-(2-nitrophenyl)-2-methylpropan-2-amine (also known as


-dimethyl-

-nitrophenethylamine). This scaffold contains the requisite 10 carbons and the correct connectivity (

) to form the 2,2-dimethylindoline core.
Retrosynthetic Logic

The transformation relies on a "Reduction-Elimination-Hydroamination" cascade. Unlike standard Buchwald-Hartwig cyclizations which require a halide, this route utilizes the latent leaving group ability of the aliphatic amine (as ammonia) after activation.

  • Step 1: Chemoselective reduction of the nitro group to the aniline.[1]

  • Step 2: Acid-catalyzed thermal cyclization where the aniline nitrogen displaces the aliphatic amine (as

    
    ), likely via a reactive alkene intermediate formed by elimination.
    

Part 2: Mechanistic Pathway

The reaction proceeds through a two-stage sequence.[2][3][4][5][6][7] The initial reduction creates a 1,4-diamine . The subsequent cyclization is thermodynamically driven by the formation of the stable 5-membered indoline ring and the entropic release of gaseous ammonia.

Reaction Scheme (DOT Visualization)

ReactionPathway cluster_legend Legend SM Nitro-Precursor (1-(2-nitrophenyl)-2-methylpropan-2-amine) Red Reduction (Pd/C, H2) SM->Red Step 1 Int1 Intermediate 1 (o-Amino-phentermine) Red->Int1 Acid Acid Catalysis (p-TsOH, Heat) Int1->Acid Step 2 Trans Transition State (Amine Elimination) Acid->Trans Int2 Transient Alkene (o-Allylaniline species) Trans->Int2 - NH3 Cyc Hydroamination (Ring Closure) Int2->Cyc Prod Target (2,2-Dimethylindoline) Cyc->Prod key Blue: Stable Intermediate | Red: Reagent/Condition | Yellow: Transient Species

Caption: Mechanistic flow from nitro-precursor to indoline via reductive deamination.

Part 3: Detailed Experimental Protocol

Step 1: Catalytic Hydrogenation (Nitro Reduction)

This step converts the nitro group to a primary aniline.

  • Reagents:

    • Precursor: 1-(2-nitrophenyl)-2-methylpropan-2-amine (10.0 mmol)

    • Catalyst: 10% Palladium on Carbon (Pd/C) (5 mol% loading)

    • Solvent: Methanol (MeOH) or Ethanol (EtOH) (anhydrous, 0.2 M concentration)

    • Hydrogen Source:

      
       balloon or reactor (1-3 atm)
      
  • Procedure:

    • Charge a reaction flask with the nitro-precursor and dissolve in MeOH.

    • Inert the vessel with

      
       flow.
      
    • Carefully add Pd/C catalyst. (Caution: Pyrophoric when dry) .

    • Purge the system with

      
       gas three times.
      
    • Stir vigorously at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexane; Stain: Ninhydrin).

    • Upon completion, filter the mixture through a Celite pad to remove Pd/C.

    • Concentrate the filtrate in vacuo to yield the crude diamine (1-(2-aminophenyl)-2-methylpropan-2-amine).

    • Checkpoint: The product is an air-sensitive oil; proceed immediately to Step 2.

Step 2: Acid-Mediated Cyclization (Deamination)

This step forces the ring closure by eliminating ammonia.

  • Reagents:

    • Crude Diamine (from Step 1)

    • Acid Catalyst:

      
      -Toluenesulfonic acid monohydrate (
      
      
      
      -TsOH
      
      
      ) (1.1 equiv) or conc. HCl (excess).[8]
    • Solvent: Xylene or Toluene (High boiling point required).

  • Procedure:

    • Dissolve the crude diamine in Xylene (0.1 M).

    • Add

      
      -TsOH (1.1 equiv). A precipitate (ammonium salt) may form initially.[6]
      
    • Equip the flask with a Dean-Stark trap (optional, to remove water if using hydrate) and a reflux condenser.

    • Heat the mixture to reflux (

      
       bath temperature).
      
    • Maintain reflux for 12–24 hours. The reaction is driven by the evolution of

      
       gas. (Ensure proper ventilation) .
      
    • Monitoring: Check for the disappearance of the polar diamine and the appearance of the less polar indoline spot on TLC.

    • Work-up:

      • Cool to RT.

      • Basify with 1M NaOH (pH > 12) to liberate the free indoline base.

      • Extract with Ethyl Acetate (

        
        ).[2]
        
      • Wash combined organics with Brine, dry over

        
        , and concentrate.[9]
        
    • Purification: Flash Column Chromatography (

      
      , Hexane/EtOAc gradient).
      

Part 4: Data & Validation

Expected Analytical Data

The following data confirms the structure of 2,2-dimethylindoline.

Analytical MethodExpected Signal / CharacteristicInterpretation
1H NMR (CDCl3)

1.30 (s, 6H)
Gem-dimethyl group at C2.
1H NMR (CDCl3)

2.80 (s, 2H)
Methylene protons at C3 (singlet due to lack of adjacent coupling).
1H NMR (CDCl3)

3.5-4.0 (br s, 1H)
Indoline N-H proton.
1H NMR (CDCl3)

6.5-7.1 (m, 4H)
Aromatic protons (ABCD pattern typical of ortho-disubstituted benzene).
13C NMR

28 ppm
Methyl carbons.
13C NMR

60-65 ppm
Quaternary C2 carbon (deshielded by Nitrogen).
MS (ESI+) m/z = 148.1 [M+H]+Molecular ion peak corresponding to

.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Reduction Catalyst poisoning or insufficient

pressure.
Use fresh Pd/C; increase pressure to 50 psi; ensure solvent is sulfur-free.
No Cyclization (Step 2) Temperature too low; Ammonia not escaping.Switch solvent from Toluene to Xylene or Mesitylene; Purge headspace with

to remove

.
Polymerization Oxidation of the intermediate aniline.Perform Step 2 under strict inert atmosphere (

); add antioxidant (BHT) if necessary.
Low Yield Product trapping in ammonium salt form.Ensure aqueous work-up pH is >12 to fully deprotonate the indoline nitrogen.

Part 5: Safety & Regulatory

  • Ammonia Evolution: Step 2 generates gaseous ammonia. Perform in a fume hood.

  • Pressurized Hydrogen: Step 1 involves flammable gas. Ground all equipment to prevent static discharge.

  • Waste Disposal: Palladium waste must be segregated for heavy metal recovery. Organic solvents containing amines should be treated as hazardous basic organic waste.

References

  • Reductive Cyclization Methodology

    • Sandelier, M. J., & DeShong, P. (2007).[10] Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines. Organic Letters, 9(16), 3209–3212. Link

    • Note: Demonstrates the feasibility of nitro-reduction coupled with acid-catalyzed cycliz
  • Synthesis of 2,2-Disubstituted Indolines

    • Trost, B. M., & Yasukata, T. (2001). A Novel Pd-Catalyzed Synthesis of 2,2-Disubstituted Indolines. Journal of the American Chemical Society, 123(29), 7162–7163. Link

    • Note: Provides characterization data for 2,2-dimethylindoline deriv
  • General Nitro Reduction Protocols

    • Hanan, E. J., et al. (2010).[11] Mild and General One-Pot Reduction and Cyclization of Aromatic and Heteroaromatic 2-Nitroamines.[11] Synlett, 2010(18), 2759-2764. Link

  • Chemical Data & Properties

    • PubChem Compound Summary for 2,2-Dimethylindoline. Link

Sources

Reductive cyclization methods for ortho-nitrophenyl amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Reductive Cyclization Architectures for o-Nitrophenyl Amines

Strategic Overview & Scope

The reductive cyclization of o-nitrophenyl amines is a cornerstone transformation in medicinal chemistry, primarily yielding benzimidazoles (privileged scaffolds in kinase inhibitors, e.g., Abemaciclib) and quinoxalines . This transformation bypasses the isolation of air-sensitive o-phenylenediamines, reducing oxidative degradation and step-count.[1]

This guide details three "Gold Standard" protocols selected for their orthogonality regarding functional group tolerance and scalability.

Method Selection Matrix
FeatureMethod A: Sodium Dithionite Method B: Fe / Acetic Acid Method C: Catalytic Hydrogenation
Primary Utility Lab-scale, diverse library synthesisRobust scale-up, cost-effectiveGreen chemistry, high atom economy
Halogen Tolerance Excellent (No dehalogenation)Excellent Poor (Risk of C-X reduction)
Acid Sensitivity High (Mild conditions)Low (Requires acidic media)High (Neutral conditions possible)
Workup Aqueous extraction (Salting out)Filtration of Iron sludgeFiltration of Catalyst
Key Risk Decomposition of reagent in airExotherm / Stirring difficultyFlammability (

gas)

Mechanistic Architecture

Understanding the precise sequence of reduction and condensation is critical for troubleshooting. The reaction proceeds through a "Nitroso-Hydroxylamine" cascade before reaching the amine state, or intercepts the aldehyde early.

ReductiveCyclization Nitro o-Nitroaniline (Substrate) Nitroso Nitroso Intermediate (R-NO) Nitro->Nitroso Reduction (2e-) Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl Reduction (2e-) Amine o-Phenylenediamine (Unstable) Hydroxyl->Amine Reduction (2e-) Imine Schiff Base / Imine Hydroxyl->Imine Early Condensation Amine->Imine + Aldehyde (-H2O) Aldehyde Aldehyde/Electrophile Aminal Aminal Intermediate Imine->Aminal Cyclization Product Benzimidazole (Cyclized Target) Aminal->Product Oxidation/Aromatization

Figure 1: Mechanistic cascade of reductive cyclization. Note that in oxidative methods (like Dithionite), the final aromatization step is often facilitated by the bisulfite byproducts or air.

Detailed Protocols

Protocol A: Sodium Dithionite ( ) Mediated Cyclization

Best for: Rapid library generation, halogenated substrates, and "One-Pot" efficiency.

Principle: Sodium dithionite acts as a mild, chemoselective reducing agent in aqueous ethanol or DMSO. It reduces the nitro group while simultaneously providing a bisulfite adduct source that facilitates the condensation with aldehydes.

Reagents:

  • o-Nitroaniline derivative (1.0 equiv)[2]

  • Aldehyde (1.1 – 1.2 equiv)

  • Sodium Dithionite (

    
    ) (3.0 – 3.5 equiv)[2]
    
  • Solvent: EtOH/Water (3:1) or DMSO (for insoluble substrates)

Step-by-Step Workflow:

  • Solubilization: In a round-bottom flask, dissolve the o-nitroaniline (1 mmol) and aldehyde (1.1 mmol) in Ethanol (10 mL). Ensure the aldehyde is fully dissolved; if using a bisulfite adduct solid, dissolve in the water portion.

  • Reagent Preparation: Dissolve Sodium Dithionite (3 mmol) in Water (5 mL). Critical: Prepare this solution fresh. Dithionite degrades rapidly in solution, smelling of sulfur dioxide.

  • Addition: Add the dithionite solution to the ethanol mixture. The solution will turn cloudy/milky.

  • Reflux: Heat the mixture to 70–80°C for 3–5 hours.

    • Checkpoint: Monitor TLC. The yellow/orange spot of the o-nitroaniline should disappear. A fluorescent blue spot (characteristic of benzimidazoles under UV 254/365nm) should appear.

  • Workup (Self-Validating):

    • Cool to room temperature.[2][3][4]

    • Add aqueous Ammonium Hydroxide (

      
      ) dropwise until pH ~8–9.
      
    • Observation: A precipitate should form immediately.[2]

  • Isolation: Filter the solid. Wash with cold water to remove inorganic sulfites. Dry under vacuum.

Technical Insight: If the product does not precipitate, the benzimidazole may be too polar. Extract with Ethyl Acetate, dry over


, and evaporate.
Protocol B: Iron/Acetic Acid (Fe/AcOH) Reductive Cyclization

Best for: Gram-to-Kilogram scale, cost-sensitivity, and substrates resistant to acid hydrolysis.

Principle: Classical Béchamp reduction conditions modified for in-situ cyclization. The acidic medium promotes the condensation of the transient amine with carboxylic acids or orthoesters.

Reagents:

  • o-Nitroaniline (1.0 equiv)[2]

  • Carboxylic Acid (solvent/reagent) or Orthoester

  • Iron Powder (3.0 – 5.0 equiv, <325 mesh preferred)

  • Glacial Acetic Acid (Solvent)

Step-by-Step Workflow:

  • Activation: Place Iron powder in the flask and add a small amount of dilute HCl (optional) to "activate" the surface, then rinse with water and acetic acid.

  • Slurry Formation: Suspend the o-nitroaniline (10 mmol) in Glacial Acetic Acid (30 mL). If using an external aldehyde/acid, add it now (1.2 equiv).

  • Controlled Addition: Heat to 60°C . Add the Iron powder in portions over 20 minutes.

    • Safety Note: This reaction is exothermic . Monitor internal temperature.[5] Do not allow it to run away above 100°C unexpectedly.

  • Reaction: Reflux (100–110°C) for 2–4 hours.

    • Checkpoint: The reaction mixture will turn from orange to a dark grey/black sludge (iron oxides).

  • Filtration (Crucial Step):

    • While still hot, filter the mixture through a pad of Celite (diatomaceous earth).

    • Reasoning: Upon cooling, the product may crystallize within the iron sludge, making recovery impossible. Always filter hot.

  • Neutralization: Concentrate the filtrate to remove excess AcOH. Pour residue into crushed ice/water and neutralize with

    
     or NaOH to precipitate the free base.
    
Protocol C: Catalytic Hydrogenation (One-Pot Reductive Alkylation)

Best for: Cleanest impurity profile, atom economy, and flow chemistry (H-Cube).

Reagents:

  • o-Nitroaniline (1.0 equiv)[2]

  • Orthoester (e.g., Triethyl orthoformate) or Aldehyde

  • Catalyst: 10% Pd/C (5–10 wt%) or Pt/C (sulfided if halogens present)

  • Solvent: Methanol or Ethyl Acetate

  • Hydrogen Source:

    
     balloon (1 atm) or Parr shaker (30–50 psi).
    

Step-by-Step Workflow:

  • Inerting: Purge the reaction vessel with Nitrogen (

    
    ) to remove oxygen.
    
  • Loading: Add o-nitroaniline, solvent, and the electrophile (e.g., 1.5 equiv Triethyl orthoformate). Add the Pd/C catalyst carefully (keep wet to prevent sparking).

  • Hydrogenation: Introduce Hydrogen gas. Stir vigorously at Room Temperature (or 40°C for sluggish substrates).

    • Mechanism:[3][6][7][8][9][10][11][12] The nitro group reduces to the amine, which immediately attacks the orthoester. The Pd surface may facilitate the dehydrogenation of the intermediate aminal to the benzimidazole.

  • Monitoring: Reaction is usually fast (1–4 hours).

    • Checkpoint: Consumption of

      
       gas ceases.
      
  • Workup:

    • Purge with

      
      .
      
    • Filter through Celite to remove Pd/C.

    • Concentrate filtrate. Often yields pure product without chromatography.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Cyclization Intermediate amine formed but didn't condense.Increase temperature; Add mild oxidant (e.g., air bubbling or

) for the final aromatization step.
Dehalogenation Pd/C attacked C-Cl/C-Br bonds.Switch to Method A (Dithionite) or use Sulfided Pt/C catalyst.
Low Yield (Fe Method) Product trapped in Iron sludge.Filter HOT . Wash the Celite cake with hot DMF or Methanol.
Sticky Tars Polymerization of intermediates.Dilute reaction concentration. Ensure inert atmosphere (Argon) during the reduction phase.

References

  • Yang, D., et al. "A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization."[13] Synthesis, 2005(1), 47-56.[13]

  • Sandelier, M. J., & DeShong, P. "Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines."[12] Organic Letters, 2007, 9(16), 3209–3212.

  • Han, X., et al. "One-pot synthesis of benzimidazoles from 2-nitroanilines and orthoesters." Tetrahedron Letters, 2008.
  • FDA Drug Database. "Telmisartan (Micardis) Chemistry Review." (Example of industrial scale benzimidazole synthesis).

  • Smith, M. B.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition, Wiley, 2013. (General Mechanistic Grounding).

Sources

Navigating the Challenge: Effective Reduction of Nitro Groups in Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The reduction of aromatic nitro groups to primary amines is a cornerstone transformation in organic synthesis, pivotal for the production of pharmaceuticals, agrochemicals, and dyes.[1] However, when the nitro group is flanked by bulky substituents, its reduction presents a significant synthetic hurdle. Steric hindrance can impede the approach of reagents or block access to catalytic surfaces, leading to sluggish reactions, low yields, or complete lack of reactivity.[2] This application note provides an in-depth guide to overcoming these challenges, offering a comparative analysis of various reduction methodologies, detailed experimental protocols, and the rationale behind their application to sterically hindered substrates.

The Challenge of Steric Hindrance in Nitro Group Reduction

The six-electron reduction of a nitro group to an amine typically proceeds through nitroso and hydroxylamine intermediates.[3][4] The efficacy of this transformation is highly dependent on the electronic and steric environment of the nitroarene. In sterically encumbered systems, bulky groups (e.g., ortho,ortho'-disubstituted nitroarenes) physically shield the nitro group, which can:

  • Inhibit Catalyst Binding: In heterogeneous catalytic hydrogenation (e.g., with Pd/C), the nitro group must adsorb onto the catalyst surface. Steric bulk can prevent this crucial interaction, rendering the catalyst ineffective.[5]

  • Slow Reaction Kinetics: The rate of reduction can be dramatically decreased as the energetic barrier for the reagent or catalyst to approach the nitro group increases.[2]

  • Promote Side Reactions: Under forcing conditions required to overcome steric barriers, competing reductions of other functional groups or undesired side reactions may occur.

The selection of an appropriate reduction strategy is therefore critical and must be tailored to the specific substrate.

Methodologies for Reducing Hindered Nitro Groups

While classical catalytic hydrogenation with H₂ and Pd/C is often the first choice for nitro reductions, its effectiveness diminishes with increasing steric hindrance.[6] Alternative methods are often more successful.

Catalytic Transfer Hydrogenation (CTH)

CTH offers a powerful alternative to high-pressure hydrogenation, using a hydrogen donor in conjunction with a metal catalyst.[1] This method often succeeds where direct hydrogenation fails because the mechanism and the nature of the hydrogen-donating species can be less sensitive to steric bulk.

Causality for Effectiveness: Formic acid is a particularly effective hydrogen donor for this purpose.[7][8] In many CTH systems, the active catalytic species may be smaller or more soluble than a heterogeneous catalyst surface, allowing for better access to the hindered nitro group. Iron-based catalyst systems, for example, have shown remarkable efficiency in base-free transfer hydrogenations of a broad range of substrates under mild conditions.[8][9]

Workflow for Selecting a CTH System

G sub Substrate Analysis fg Acid/Base Sensitive Functional Groups? sub->fg noble_metal Use Noble Metal Catalyst (e.g., Pd/C, Ru) fg->noble_metal  No base_free Base-Free System (e.g., Fe(BF4)2/Ligand + HCOOH) fg->base_free  Yes base_added System with Base (e.g., HCOOH/Et3N) noble_metal->base_added base_metal Use Base Metal Catalyst (e.g., Fe, Co, Ni) base_free->base_metal

Caption: Decision workflow for CTH method selection.

Metal-Mediated Reductions (Dissolving Metal Reductions)

The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic media is a classic, robust, and often highly effective method for reducing even severely hindered nitro groups.[10][11]

Causality for Effectiveness: These reactions proceed through a series of single-electron transfers (SET) from the metal surface.[4][11] The small size of the electron and proton allows them to access sterically shielded nitro groups where larger catalytic complexes cannot. The strongly acidic conditions protonate the nitro group's oxygen atoms, increasing its electrophilicity and facilitating reduction while simultaneously preventing the formation of azo/azoxy coupling byproducts.[3]

  • Iron (Fe) in Acid: A workhorse method that is cheap, effective, and environmentally benign. The use of Fe powder with HCl or acetic acid is common.[6]

  • Tin(II) Chloride (SnCl₂): A mild and highly chemoselective reagent that is particularly useful for substrates with other reducible functional groups like ketones, esters, or nitriles.[6][12] The reaction is typically performed under reflux in a protic solvent like ethanol.

General Mechanism of Metal/Acid Reduction

G ArNO2 Ar-NO₂ (Nitroarene) ArNO Ar-N=O (Nitroso) ArNO2->ArNO + Metal (e⁻) + 2H⁺, -H₂O ArNHOH Ar-NHOH (Hydroxylamine) ArNO->ArNHOH + Metal (e⁻) + 2H⁺ ArNH3 Ar-NH₃⁺ (Anilinium) ArNHOH->ArNH3 + Metal (e⁻) + 2H⁺, -H₂O ArNH2 Ar-NH₂ (Aniline) ArNH3->ArNH2 Base Workup (e.g., NaOH)

Caption: Simplified pathway for metal/acid nitro reduction.

Comparative Analysis of Reduction Methods

The choice of method depends on a balance of reactivity, chemoselectivity, and practicality.

MethodReagents & ConditionsAdvantages for Hindered SystemsLimitations & Considerations
Catalytic Hydrogenation H₂ (gas), Pd/C or Raney NiHigh atom economy; clean reaction.[13]Often ineffective for highly hindered substrates due to poor catalyst surface access.[2] Raney Ni may be better than Pd/C for preventing dehalogenation.[6]
Catalytic Transfer Hydrogenation (CTH) HCOOH, NH₄HCO₂, or Hydrazine; Pd/C, Fe, Co, or Ni catalystExcellent for many hindered systems; avoids high-pressure H₂; often highly chemoselective.[7][8][14]Catalyst and hydrogen donor must be carefully selected to avoid side reactions.
Iron/Acid Reduction Fe powder, HCl or CH₃COOHHighly effective and reliable for even severely hindered substrates; low cost.[6][11]Requires stoichiometric amounts of metal; acidic conditions may not be compatible with all functional groups; workup can be cumbersome.[11]
Tin(II) Chloride Reduction SnCl₂·2H₂O, Ethanol (reflux)Very mild and chemoselective; tolerates ketones, esters, nitriles, and halogens.[12]Requires a large excess of the tin reagent; generates significant tin waste.[3]

Detailed Experimental Protocols

Protocol 1: Iron-Catalyzed Transfer Hydrogenation of a Hindered Nitroarene

This protocol is adapted from methodologies employing iron catalysts with formic acid as a hydrogen donor.[8][14] It is suitable for substrates with acid-tolerant functional groups.

Materials:

  • Sterically hindered nitroarene (1.0 eq)

  • Fe(BF₄)₂·6H₂O (0.05 eq)

  • Tetraphos Ligand (e.g., PP₃) (0.05 eq, if required by specific literature)

  • Formic Acid (HCOOH) (5-10 eq)

  • Solvent (e.g., THF, Dioxane)

  • Saturated aq. NaHCO₃ solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the hindered nitroarene (1.0 eq) and the iron catalyst precursor (e.g., Fe(BF₄)₂·6H₂O, 0.05 eq).

  • Solvent & Reagent Addition: Add the solvent (to make a ~0.2 M solution) followed by formic acid (5-10 eq).

    • Scientist's Note: Formic acid serves as the hydrogen donor. The reaction is often run neat in formic acid or with a co-solvent like THF.[14]

  • Reaction Execution: Stir the mixture at the desired temperature (room temperature to 80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Scientist's Note: Mild heating can often accelerate the reaction for particularly stubborn substrates.

  • Workup - Quenching: Cool the reaction to room temperature. Carefully and slowly add saturated aqueous NaHCO₃ solution to neutralize the excess formic acid until effervescence ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Workup - Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Tin(II) Chloride Reduction of a Hindered, Multi-functional Nitroarene

This protocol is ideal for substrates containing sensitive functionalities like ketones or esters that would not survive strongly acidic conditions or other reductive methods.[12][15]

Materials:

  • Sterically hindered nitroarene (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)

  • Absolute Ethanol

  • Ethyl Acetate

  • 5% aq. NaOH or NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the nitroarene (1.0 eq) in absolute ethanol (to make a ~0.1-0.2 M solution).

  • Reagent Addition: Add SnCl₂·2H₂O (4-5 eq) to the solution in one portion.

    • Scientist's Note: A significant excess of SnCl₂ is required as it is the stoichiometric reductant.[12]

  • Reaction Execution: Heat the mixture to reflux (approx. 78 °C for ethanol) under an inert atmosphere. Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.

  • Workup - Cooling & Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature and then pour it into a beaker of ice.

  • Workup - Basification: Carefully add 5% aqueous NaOH solution dropwise with vigorous stirring. A thick white precipitate of tin(IV) hydroxide will form. Continue adding base until the pH is ~8-9. The precipitate may redissolve to form a clear solution of sodium stannate.

    • Trustworthiness Check: This step is critical. The product amine is initially present as a complex with tin salts and as an ammonium salt. Basification liberates the free amine, making it extractable into an organic solvent.[12]

  • Workup - Extraction: Extract the aqueous mixture thoroughly with ethyl acetate (3-4 x volumes).

  • Workup - Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude amine can be purified by standard methods.

Conclusion

The reduction of sterically hindered nitro groups requires a departure from standard protocols. Catalytic transfer hydrogenation and classic dissolving metal reductions using reagents like SnCl₂ or Fe/acid provide robust and reliable pathways to the desired anilines. The choice of method must be guided by the substrate's steric environment and its tolerance to the reaction conditions, particularly the presence of other reducible or acid/base-sensitive functional groups. The protocols detailed herein offer field-proven starting points for researchers tackling these challenging but essential transformations.

References

  • Nitro Reduction - Common Conditions . (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Rocaboy-Viguier, R., et al. (2018). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review . Molecules, 23(11), 2872. Available at: [Link]

  • Tale, R. H., et al. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines . ACS Sustainable Chemistry & Engineering, 4(10), 5171-5188. Available at: [Link]

  • Dabholkar, V. V., & Gharpure, M. M. (2014). Base-free chemoselective transfer hydrogenation of nitroarenes to anilines with formic acid as hydrogen source by a reusable heterogeneous Pd/ZrP catalyst . RSC Advances, 4(82), 43537-43542. Available at: [Link]

  • Wienhöfer, G., et al. (2011). General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base . Journal of the American Chemical Society, 133(33), 12875-12879. Available at: [Link]

  • Alvarez-Corral, M., et al. (2019). On the catalytic transfer hydrogenation of nitroarenes by a cubane-type Mo3S4 cluster hydride: disentangling the nature of the reaction mechanism . Catalysis Science & Technology, 9(17), 4647-4655. Available at: [Link]

  • Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger . Master Organic Chemistry. Available at: [Link]

  • Amine synthesis by nitro compound reduction . (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4 . (2024). International Journal of Scientific and Research Publications, 14(5). Available at: [Link]

  • Guo, W., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review . RSC Sustainability. Available at: [Link]

  • Xu, Y., et al. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C . Frontiers in Chemistry, 7, 590. Available at: [Link]

  • Reduction of nitro compounds . (n.d.). Wikipedia. Retrieved from [Link]

  • Nishiwaki, N. (2020). A Walk through Recent Nitro Chemistry Advances . Molecules, 25(16), 3639. Available at: [Link]

  • Zeynizadeh, B., & Rahimi, S. (2006). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN . Journal of the Chinese Chemical Society, 53(4), 935-940. Available at: [Link]

  • Crossley, S. W. M., et al. (2014). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex . Journal of the American Chemical Society, 136(18), 6786-6793. Available at: [Link]

  • Proposed mechanism for the reduction of nitroarenes using NaBH4 catalyzed by Pd/GYLPCO . (n.d.). ResearchGate. Retrieved from [Link]

  • REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS . (n.d.). AIR Unimi. Retrieved from [Link]

  • Kumar, V., et al. (2024). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst . ACS Omega. Available at: [Link]

  • Miller, T. S., et al. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst . Nature Communications, 15, 7159. Available at: [Link]

  • Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl) . (n.d.). OrgoSolver. Retrieved from [Link]

  • Vishwanath, M. S., et al. (2018). Iron Catalyzed Reduction of Nitro Compounds . Journal of Applicable Chemistry, 7(2), 481-486. Available at: [Link]

  • Selective Reduction of Aromatic Nitro Groups in the Presence of Amide Functionality . (n.d.). SAGE Journals. Retrieved from [Link]

  • Bar-Ziv, L., et al. (2014). Mechanistic Studies of the Reduction of Nitroarenes by NaBH4 or Hydrosilanes Catalyzed by Supported Gold Nanoparticles . ACS Catalysis, 4(9), 3125-3132. Available at: [Link]

  • Recent Advances in the Reduction of Nitro Compounds by Heterogenous Catalysts . (n.d.). ResearchGate. Retrieved from [Link]

  • REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS . (n.d.). AIR Unimi. Retrieved from [Link]

  • Martínez-Espinosa, R. M., et al. (2020). Tin(II) chloride dihydrate/choline chloride deep eutectic solvent: redox properties in the fast synthesis of N-arylacetamides and indolo(pyrrolo)[1,2-a]quinoxalines . New Journal of Chemistry, 44(45), 19694-19703. Available at: [Link]

  • Reichert, D., et al. (2021). Selective and Additive-Free Hydrogenation of Nitroarenes Mediated by a DMSO-Tagged Molecular Cobalt Corrole Catalyst . European Journal of Organic Chemistry, 2021(23), 3351-3356. Available at: [Link]

  • Jagadeesh, R. V., et al. (2018). Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts . Chemical Reviews, 119(4), 2327-2401. Available at: [Link]

  • Gemoets, H. P. L., et al. (2022). Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex . Catalysts, 12(8), 875. Available at: [Link]

  • Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst . (n.d.). ResearchGate. Retrieved from [Link]

  • Lenci, E., et al. (2016). A General Catalytic Enantioselective Transfer Hydrogenation Reaction of β,β-Disubstituted Nitroalkenes Promoted by a Simple Organocatalyst . Molecules, 21(8), 1020. Available at: [Link]

  • Stoichiometric Zn or Fe Metal Reduction . (n.d.). WordPress. Retrieved from [Link]

  • Jagadeesh, R. V., et al. (2019). Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts . Chemical Reviews, 119(4), 2327-2401. Available at: [Link]

  • Nitro Reduction . (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

Sources

Application Note: Thorpe-Ingold Enhanced One-Pot Synthesis of 4,4-Dimethyl-3,4-dihydroquinazolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for the one-pot synthesis of 4,4-dimethyl-3,4-dihydroquinazolines utilizing 2-(2-nitrophenyl)propan-2-amine as a privileged building block.

Unlike standard 2-nitrobenzylamine derivatives, this specific starting material features a gem-dimethyl substitution at the benzylic position. This structural feature exerts a profound Thorpe-Ingold Effect (Gem-Dialkyl Effect) , pre-organizing the molecule into a reactive rotamer that significantly accelerates cyclization kinetics.[1][2] This guide provides a robust, scalable Fe/AcOH-mediated reductive cyclization protocol and a "green" Zn-mediated alternative, suitable for generating libraries of kinase inhibitors and GPCR ligands.

Scientific Foundation & Mechanism

The Thorpe-Ingold Advantage

The core of this synthesis relies on the conformational bias introduced by the gem-dimethyl group. In unsubstituted chains, the rotation around C-C bonds allows for extended conformations that are entropically unfavorable for cyclization.

  • Angle Compression: The bulky methyl groups compress the internal bond angle (

    
    ), forcing the terminal amine and the aryl-nitro group closer together.
    
  • Reactive Rotamer: The steric bulk destabilizes the anti conformer, populating the gauche conformer required for ring closure.

Reaction Mechanism

The transformation proceeds via a telescoped one-pot sequence :

  • Condensation: The aliphatic amine reacts with an aldehyde to form an imine (Schiff base).

  • Selective Reduction: The nitro group is reduced to an aniline.

  • Intramolecular Trap: The newly formed aniline nitrogen nucleophilically attacks the imine carbon.

  • Stabilization: The resulting tetrahydroquinazoline usually oxidizes or tautomerizes to the stable 3,4-dihydroquinazoline.

Mechanistic Pathway Diagram

ReactionMechanism Start 2-(2-Nitrophenyl) propan-2-amine Imine Intermediate 1: Nitro-Imine Start->Imine + Aldehyde - H2O Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Aniline Intermediate 2: Aniline-Imine Imine->Aniline Reduction (Fe/AcOH or Zn) TS Cyclization TS (Thorpe-Ingold) Aniline->TS Rotamer Lock Product 4,4-Dimethyl-3,4- dihydroquinazoline TS->Product Ring Closure

Caption: Mechanistic pathway highlighting the critical condensation, reduction, and Thorpe-Ingold assisted cyclization steps.

Experimental Protocols

Protocol A: Fe/AcOH Mediated Reductive Cyclization (Standard)

Best for: Scalability, tolerance of electron-poor aldehydes, and robust purification.

Reagents:

  • 2-(2-Nitrophenyl)propan-2-amine (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Iron Powder (325 mesh, 5.0 equiv)

  • Glacial Acetic Acid (AcOH)

  • Ethanol (EtOH)

Step-by-Step Methodology:

  • Imine Formation (Telescoped):

    • In a round-bottom flask, dissolve 2-(2-nitrophenyl)propan-2-amine (1.0 mmol) in EtOH (5 mL).

    • Add the aldehyde (1.1 mmol).

    • Stir at reflux for 2 hours.

    • Checkpoint: Monitor by TLC/LCMS. The amine peak should disappear, replaced by the less polar imine.

  • Reductive Cyclization:

    • Cool the mixture to room temperature.

    • Add Iron powder (5.0 mmol) followed by Glacial AcOH (5 mL).

    • Heat to 80°C for 3–4 hours.

    • Observation: The reaction mixture will turn dark brown/rust colored.

  • Work-up:

    • Cool to room temperature.[3]

    • Filter through a Celite pad to remove iron residues; wash with EtOAc.

    • Neutralize the filtrate with sat. aq.

      
       (Caution: Gas evolution).
      
    • Extract with EtOAc (3x). Dry combined organics over

      
      .
      
  • Purification:

    • Concentrate in vacuo.

    • Purify via flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Zn/Water "Green" Synthesis

Best for: Acid-sensitive substrates, rapid library generation.

Reagents:

  • Zinc Dust (5.0 equiv)

  • Ammonium Chloride (

    
    , 10 equiv)[4]
    
  • Solvent:

    
    :THF (1:1)
    

Methodology:

  • Mix amine (1 equiv) and aldehyde (1 equiv) in

    
    :THF (1:1).
    
  • Stir at 60°C for 1 hour to form the imine.

  • Add Zn dust and

    
    .
    
  • Stir vigorously at 60°C for 2 hours.

  • Filter Zn residues, extract with DCM, and concentrate.

Workflow Visualization

Workflow cluster_0 Phase 1: Condensation cluster_1 Phase 2: Reductive Cyclization Step1 Dissolve Nitro-Amine in EtOH Step2 Add Aldehyde Reflux 2h Step1->Step2 Check1 IPC: LCMS (Confirm Imine) Step2->Check1 Step3 Add Fe Powder + AcOH Heat 80°C, 3h Check1->Step3 Pass Step4 Filter (Celite) Neutralize (NaHCO3) Step3->Step4 Final Pure Heterocycle Step4->Final Purification

Caption: Operational workflow for the Fe/AcOH mediated one-pot synthesis.

Data Summary & Scope

The following table summarizes expected yields based on the electronic nature of the aldehyde used in Protocol A.

Aldehyde TypeSubstituent (R)Reaction Time (h)Yield (%)Notes
Aromatic (Neutral) Phenyl3.088%Baseline efficiency.
Electron Poor 4-NO2-Phenyl2.592%Faster imine formation.
Electron Rich 4-OMe-Phenyl4.576%Slower condensation; requires longer reflux.
Heteroaromatic 3-Pyridyl3.582%Good tolerance; watch pH during workup.
Aliphatic Cyclohexyl5.065%Steric bulk of R + gem-dimethyl slows reaction.

Troubleshooting & Critical Parameters

Incomplete Cyclization

If LCMS shows the presence of the reduced amine (aniline) but no cyclized product:

  • Cause: The imine hydrolyzed during the reduction step due to water content in the acid or solvent.

  • Solution: Add a dehydrating agent (

    
     or molecular sieves) during the initial condensation step. Switch to anhydrous AcOH.
    
Side Product: Reductive Amination

If the product mass corresponds to the N-benzylated aniline rather than the dihydroquinazoline:

  • Cause: Over-reduction of the imine bond before cyclization occurs.

  • Solution: Avoid catalytic hydrogenation (

    
    ) for this specific one-pot sequence. Fe/AcOH is chemoselective for nitro groups and spares the imine bond until cyclization is favorable.
    
Purification Issues

Dihydroquinazolines can be sensitive to silica acidity (streaking).

  • Fix: Pre-treat the silica column with 1% Triethylamine (TEA) in hexane to neutralize acidic sites.

References

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[5][6] The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexane. Journal of the Chemical Society, Transactions.[5][6] Link (Foundational text on Thorpe-Ingold Effect).[6]

  • Hanan, E. J., et al. (2010).[4] Mild and General One-Pot Reduction and Cyclization of Aromatic and Heteroaromatic 2-Nitroamines.[4] Synlett.[3][4] Link (Protocol basis for Fe-mediated cyclization).

  • Organic Chemistry Portal. Synthesis of Quinazolines and Dihydroquinazolines.Link (Comprehensive overview of synthetic routes).

  • Jung, M. E., & Piizzi, G. (2005).[5][6] Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews.[5][6] Link (Detailed theoretical grounding of the kinetic acceleration).

  • Shi, D., et al. (2019). Zn/H2O-mediated tandem reductive cyclization.[7][8] Organic & Biomolecular Chemistry.[3][4][9][10][11] Link (Basis for Green Protocol B).

Sources

Topic: Conditions for N-alkylation of 2-(2-Nitrophenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

N-alkylated 2-arylethylamines are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active agents. This application note provides a comprehensive technical guide on the N-alkylation of 2-(2-nitrophenyl)propan-2-amine, a sterically hindered and electronically deactivated primary amine. We delve into the core principles, experimental challenges, and detailed protocols for two primary synthetic routes: direct alkylation via nucleophilic substitution and one-pot reductive amination. The causality behind experimental choices, troubleshooting, and process optimization are discussed to ensure reliable and reproducible outcomes in a research and development setting.

Introduction and Core Principles

The N-alkylation of primary amines is a cornerstone transformation in organic synthesis. However, the substrate 2-(2-nitrophenyl)propan-2-amine presents a confluence of steric and electronic challenges that render its alkylation non-trivial.

  • Electronic Deactivation: The potent electron-withdrawing effect of the ortho-nitro group significantly diminishes the nucleophilicity of the amine nitrogen. This deactivation means that standard alkylation conditions often fail or require harsh forcing, which can lead to side reactions.[1]

  • Steric Hindrance: The amine is situated on a tertiary carbon atom, creating substantial steric bulk around the nitrogen center. This hindrance impedes the approach of electrophiles, slowing the rate of desired reactions like SN2 alkylation or imine formation.

A successful N-alkylation strategy must therefore be robust enough to overcome the low nucleophilicity of the amine while being compatible with the steric constraints of the substrate.

Methodology I: Direct Alkylation with Alkyl Halides

Direct alkylation is a classical approach involving the reaction of the amine with an alkyl halide in the presence of a base. For this particular substrate, careful selection of the base, solvent, and temperature is paramount to achieving a reasonable yield and minimizing common side products.

Mechanistic Considerations & Reagent Selection

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The primary amine acts as the nucleophile, attacking the alkyl halide. The primary challenge is that the product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a second alkylation event to form an undesirable tertiary amine.[2]

  • Alkylating Agent: The reactivity follows the order R-I > R-Br > R-Cl. Alkyl iodides are the most reactive but also the most expensive and least stable. Alkyl bromides often provide a good balance of reactivity and stability.[1]

  • Base: A base is required to neutralize the hydrohalic acid byproduct. Due to the low basicity of the starting amine, a strong, non-nucleophilic base is essential. Weak bases like sodium bicarbonate will be ineffective.[1]

    • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): Effective in polar aprotic solvents. Cesium carbonate is known to accelerate SN2 reactions.[3]

    • Sodium Hydride (NaH) or Potassium tert-Butoxide (t-BuOK): Stronger bases that can fully deprotonate the amine, increasing its nucleophilicity for sluggish reactions.[1]

  • Solvent: Polar aprotic solvents are the preferred choice as they can solvate the cation of the base without protonating the amine, thus preserving its nucleophilicity.[1] Suitable options include N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN).

  • Temperature: Elevated temperatures, typically in the range of 80-120°C, are necessary to overcome the activation energy barrier imposed by the substrate's electronic and steric properties.[1]

To mitigate the risk of dialkylation, a slight excess of the starting amine (1.1 to 1.5 equivalents) relative to the alkylating agent can be employed to favor the mono-alkylated product.[1]

Workflow for Direct Alkylation

cluster_prep Reactant Preparation cluster_reaction Alkylation Reaction cluster_workup Work-up & Purification prep1 Dissolve 2-(2-Nitrophenyl)propan-2-amine (1.2 eq.) in anhydrous DMF prep2 Add strong base (e.g., K₂CO₃, 2.0 eq.) prep1->prep2 Stir react1 Add alkyl halide (1.0 eq.) dropwise at room temp. prep2->react1 Proceed to Alkylation react2 Heat reaction mixture (e.g., 80-100 °C) react1->react2 react3 Monitor progress by TLC or LC-MS react2->react3 work1 Cool to RT, filter salts react3->work1 Upon completion work2 Quench with water, extract with EtOAc work1->work2 work3 Dry, concentrate organic layers work2->work3 work4 Purify by flash column chromatography work3->work4

Caption: Workflow for Direct N-Alkylation.

Experimental Protocol: Direct Alkylation
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-(2-nitrophenyl)propan-2-amine (1.0 eq.) and anhydrous DMF (~0.1 M concentration).

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq.). Stir the suspension for 15 minutes at room temperature.

  • Alkylation: Add the alkyl bromide (e.g., benzyl bromide, 0.9 eq. to favor mono-alkylation) dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture to 80°C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with ethyl acetate. Dilute the filtrate with water and extract the product with ethyl acetate (3x).[1][4]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-alkylated product.[4]

Data Summary: Direct Alkylation Conditions
ParameterRecommended ChoiceRationale & Notes
Alkylating Agent R-Br, R-IR-I offers higher reactivity but lower stability. R-Br is a good compromise.[1]
Base K₂CO₃, Cs₂CO₃, NaHA strong, non-nucleophilic base is required due to the low basicity of the amine.[1]
Solvent DMF, DMSO, MeCNPolar aprotic solvents are preferred to maintain amine nucleophilicity.[1]
Temperature 80 - 120 °CElevated temperature is needed to overcome steric and electronic barriers.[1]
Stoichiometry ~1.2 eq. Amine / 1.0 eq. HalideAn excess of the starting amine helps to minimize N,N-dialkylation.[1]

Methodology II: Reductive Amination

Reductive amination is a powerful and highly versatile method for forming C-N bonds and is often the preferred strategy for the selective mono-alkylation of primary amines.[5][6] The process involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the target secondary amine.[4][7]

Mechanistic Considerations & Reagent Selection

This one-pot procedure is favored for its high selectivity, as the imine forms only once on the primary amine, inherently preventing over-alkylation.[8]

amine R-NH₂ (Primary Amine) hemiaminal HO-C(R'R'')-NHR (Hemiaminal Intermediate) amine->hemiaminal + carbonyl O=CR'R'' (Aldehyde/Ketone) imine [R-N=CR'R'']⁺ (Iminium Ion) hemiaminal->imine product R-NH-CHR'R'' (Secondary Amine) imine->product h_plus H⁺ h2o - H₂O reducer [H⁻] e.g., NaBH(OAc)₃ l1 Step 1: Imine Formation (Reversible) l2 Step 2: Reduction (Irreversible)

Caption: Mechanism of Reductive Amination.

  • Carbonyl Partner: The choice of aldehyde or ketone directly determines the alkyl group to be installed.

  • Reducing Agent: This is the most critical choice. The reducing agent must be mild enough to selectively reduce the C=N bond of the imine intermediate without reducing the C=O bond of the starting carbonyl compound.[8]

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): An excellent choice. It is a mild and selective reducing agent, tolerant of weakly acidic conditions used to promote imine formation, and does not require strict anhydrous conditions.[4][8]

    • Sodium Cyanoborohydride (NaBH₃CN): Another classic and effective reagent, but it is highly toxic and requires careful handling and disposal.[4][6]

  • Solvent: Aprotic solvents that can dissolve both the reactants and the reducing agent are ideal. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used.[4]

  • Catalyst: A catalytic amount of acetic acid is often added to facilitate the dehydration step in imine formation.

Experimental Protocol: One-Pot Reductive Amination
  • Preparation: In a round-bottom flask, dissolve 2-(2-nitrophenyl)propan-2-amine (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in dichloromethane (DCM).

  • Imine Formation: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq.). Stir the mixture at room temperature for 1-2 hours to allow for imine formation. For less reactive pairings, the addition of a dehydrating agent like anhydrous MgSO₄ can be beneficial.[4]

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the stirred solution. The reaction is often mildly exothermic.

  • Reaction: Continue stirring at room temperature until the starting amine is consumed (typically 3-24 hours), as monitored by TLC or LC-MS.[4]

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous phase with DCM (2x).[4]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]

Data Summary: Reductive Amination Conditions
ParameterRecommended ChoiceRationale & Notes
Alkyl Source Aldehyde or KetoneDetermines the N-alkyl substituent.
Reducing Agent NaBH(OAc)₃Mild, selective for the imine/iminium ion, and easy to handle.[6][8]
Solvent DCM, DCECommon aprotic solvents for this transformation.[4]
Catalyst Acetic Acid (catalytic)Promotes the dehydration step to form the imine intermediate.
Temperature Room TemperatureThe reaction is typically run at ambient temperature.

Advanced Strategy: One-Pot Nitro-Reductive Alkylation

For maximum efficiency and adherence to green chemistry principles, a one-pot reaction combining the reduction of the nitro group with subsequent N-alkylation can be performed.[9][10] This strategy avoids the isolation of the potentially unstable primary amine and reduces the number of synthetic steps.

A practical method involves the use of zinc dust in acetic acid, which reduces the nitro group to an amine. The in-situ generated amine is then immediately trapped by a carbonyl compound present in the mixture and reduced.[9]

Protocol: One-Pot Nitro Reduction and N-Alkylation
  • Preparation: To a solution of the starting nitroarene, 1-nitro-2-(1-methyl-1-nitroethyl)benzene, (1.0 eq.) and an aldehyde (1.2 eq.) in methanol (MeOH), add glacial acetic acid (8.0 eq.).

  • Reduction/Alkylation: Add zinc dust (4.0 eq.) portion-wise while stirring at room temperature. The reaction is exothermic.

  • Reaction: Stir the mixture for 30-60 minutes after the addition is complete. Monitor by TLC for the disappearance of the nitro compound.

  • Work-up: Add water to the reaction mixture and extract with ethyl acetate (3x).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, evaporate the solvent, and purify the crude product by silica gel chromatography.[9]

Conclusion

The N-alkylation of 2-(2-nitrophenyl)propan-2-amine is a challenging but achievable transformation. Direct alkylation requires forcing conditions with strong bases and high temperatures, with careful control needed to prevent dialkylation. For selective mono-alkylation, one-pot reductive amination with a mild reducing agent like NaBH(OAc)₃ offers a superior and more reliable methodology. For process optimization, a one-pot nitro-reductive alkylation presents a highly efficient and atom-economical alternative. The choice of method will depend on the specific alkyl group to be introduced, available reagents, and the desired scale of the reaction.

References

  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters - ACS Publications. Available at: [Link]

  • Reductive N-Alkylation of Nitroarenes: A Green Approach for the N-Alkylation of Natural Products. PMC. Available at: [Link]

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances (RSC Publishing). Available at: [Link]

  • Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. ResearchGate. Available at: [Link]

  • One-Pot Reductive Mono- N -alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. ResearchGate. Available at: [Link]

  • Reductive N-Alkylation of Nitro Compounds to N-Alkyl and N,N-Dialkyl Amines with Glycerol as the Hydrogen Source. ACS Catalysis - ACS Publications. Available at: [Link]

  • Reductive N‑Alkylation of Nitro Compounds to N‑Alkyl and N,N‑Dialkyl Amines with Glycerol as the Hydrogen Source. ACS Publications. Available at: [Link]

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. ResearchGate. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA. Available at: [Link]

  • Amine alkylation. Wikipedia. Available at: [Link]

  • Synthesis of secondary and tertiary amines. Organic Chemistry Portal. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers. Available at: [Link]

  • Synthesis of N-Alkyl Amino Acids. IntechOpen. Available at: [Link]

  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journals. Available at: [Link]

  • Reactions of Amines. University of Minnesota. Available at: [Link]

  • 22.3 Synthesis of Amines. YouTube. Available at: [Link]

  • Reductive Amination. Chemistry Steps. Available at: [Link]

  • Ch22: Alkylation of Amines. University of Calgary. Available at: [Link]

  • 24.6: Synthesis of Amines. Chemistry LibreTexts. Available at: [Link]

  • Beyond N-alkylation: Synthesis, structure, and function of N-aminopeptides. PMC. Available at: [Link]

  • Direct N-alkylation of unprotected amino acids with alcohols. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Reduction of 2-(2-Nitrophenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: RED-NPPA-001 Status: Active Topic: Yield Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Context

The Challenge: Reducing 2-(2-Nitrophenyl)propan-2-amine (NPPA) to its corresponding diamine, 2-(2-Aminophenyl)propan-2-amine , presents a unique set of "yield traps" distinct from standard nitro reductions.

Structural Analysis:

  • Steric Hindrance: The gem-dimethyl group at the benzylic position creates significant steric bulk around the ortho-nitro group, slowing down surface-catalyzed reactions.

  • Catalyst Poisoning: The starting material contains a free primary amine (aliphatic). This amine is highly basic and can strongly coordinate with noble metal catalysts (Pd, Pt), effectively poisoning the active sites and stalling the reaction.

  • Hydrophilicity: The product is a low-molecular-weight phenylene diamine derivative. It is highly water-soluble, leading to massive yield losses during aqueous workup if standard extraction protocols are used.

Troubleshooting Guide (FAQ)

Category A: Reaction Stalling & Kinetics

Q: The reaction starts but stalls at ~50% conversion. Adding more catalyst doesn't help. Why? A: You are likely experiencing Amine Poisoning . The aliphatic amine side chain (


) binds to the Palladium surface more strongly than the nitro group can adsorb.
  • The Fix: Run the hydrogenation under acidic conditions. Add 1.1 to 2.0 equivalents of Acetic Acid (AcOH) or Methanesulfonic Acid (MsOH) to the reaction mixture. This protonates the aliphatic amine (

    
    ), preventing it from coordinating with the metal catalyst while leaving the nitro group available for reduction.
    

Q: I am seeing a hydroxylamine intermediate (


) that won't reduce further. 
A:  This is due to the Steric Bulk  of the gem-dimethyl group blocking the final reduction step.
  • The Fix: Increase the reaction temperature to 50–60°C. If using catalytic hydrogenation, increase

    
     pressure to 5–10 bar. Alternatively, switch to a dissolved metal reduction (Fe/NH4Cl) which is less sensitive to steric hindrance than heterogeneous catalysis.
    
Category B: Workup & Isolation (The "Yield Killer")

Q: TLC shows 100% conversion, but I only recover 30% yield after extraction. Where is my product? A: Your product is in the aqueous layer. The resulting diamine is highly polar. Standard EtOAc/Water extractions fail here.

  • The Fix:

    • Basify Hard: Ensure the aqueous layer pH > 12 using 50% NaOH.

    • Salt Out: Saturate the aqueous phase with NaCl.

    • Solvent Switch: Do not use Diethyl Ether or Hexane. Use Dichloromethane (DCM) or a mixture of Chloroform/Isopropanol (3:1) . Perform at least 4-5 extractions.

Q: The product turns purple/brown upon drying. Is it decomposing? A: Yes, ortho-phenylenediamines are oxidation-prone (air sensitive).

  • The Fix: Store the product as a dihydrochloride salt. After isolation, immediately treat the ethereal solution of the amine with HCl in dioxane/ether to precipitate the stable salt.

Recommended Protocols

Method A: Catalytic Hydrogenation (High Purity / Scale-Up)

Best for: Clean reactions where metal waste must be minimized.

Reagents:

  • Substrate: 2-(2-Nitrophenyl)propan-2-amine (1.0 eq)

  • Solvent: Methanol (0.1 M concentration)

  • Additive: Acetic Acid (2.0 eq)

  • Catalyst: 10% Pd/C (5 wt% loading, e.g., 50 mg catalyst per 1g substrate)

  • Gas: Hydrogen (

    
    ) balloon or 3 bar pressure.
    

Workflow:

  • Charge: Dissolve substrate in MeOH. Add Acetic Acid.[1][2] (The solution may warm slightly).

  • Inert: Degas with Nitrogen (

    
    ) for 10 mins.
    
  • Catalyst: Add Pd/C carefully (under

    
     flow to prevent ignition).
    
  • Reduce: Purge with

    
     x3. Stir vigorously at 45°C  for 4–6 hours.
    
    • Note: Heat is crucial to overcome the steric barrier.

  • Filter: Filter through Celite® to remove Pd/C. Wash pad with MeOH.

  • Neutralize: Concentrate to remove bulk MeOH/AcOH. Redissolve in minimal water. Basify with NaOH to pH > 12.

  • Extract: Extract x5 with DCM. Dry over

    
    .
    
Method B: Iron-Mediated Reduction (Robust / Steric-Tolerant)

Best for: Stubborn substrates or labs without hydrogenation equipment.

Reagents:

  • Substrate (1.0 eq)[2][3]

  • Iron Powder (Fe, 5.0 eq) - Must be fine powder, activated.

  • Ammonium Chloride (

    
    , 5.0 eq)
    
  • Solvent: Ethanol/Water (3:1 ratio).

Workflow:

  • Suspend: Mix Fe powder and

    
     in Ethanol/Water.
    
  • Activate: Heat to reflux for 15 mins.

  • Add: Add the nitro-amine substrate portion-wise.

  • Reflux: Reflux vigorously for 2–4 hours.

  • Workup: Filter hot through Celite to remove Iron sludge. Wash with hot Ethanol.

  • Isolate: Concentrate to remove Ethanol. The residue is the product (often as the HCl salt if acid was used, or free base if

    
     is carefully neutralized).
    

Comparative Data Analysis

ParameterMethod A: Pd/C + AcidMethod B: Fe / NH4ClStandard Pd/C (No Acid)
Conversion >98%>95%~50-60% (Stalls)
Reaction Time 4-6 Hours2-4 Hours24+ Hours
Impurity Profile Clean (Salt formation)Iron residues possibleHydroxylamine intermediates
Scalability HighModerate (Waste disposal)Low
Key Risk Ignition of

/Pd
Emulsions during workupCatalyst Poisoning

Mechanistic Visualization (Pathway & Pitfalls)

The following diagram illustrates the reduction pathway, highlighting the specific "Yield Traps" (Poisoning and Solubility) associated with this molecule.

G cluster_0 Critical Control Points Start 2-(2-Nitrophenyl) propan-2-amine Complex Catalyst Poisoning (Amine binds Pd) Start->Complex Neutral pH (Free Amine) Salt Protonated Species (R-NH3+) Start->Salt Add Acid (H+) Intermed Hydroxylamine Intermediate (-NHOH) Product 2-(2-Aminophenyl) propan-2-amine Intermed->Product Heat/Pressure (Overcome Sterics) AqueousLoss Yield Loss: Solubility in Water Product->AqueousLoss Standard Workup (EtOAc/H2O) Final Isolation Final Isolation Product->Final Isolation DCM Extraction + Salting Out Salt->Intermed H2 / Pd/C (No Poisoning)

Caption: Figure 1. Reaction pathway analysis identifying critical failure points: Catalyst poisoning by the starting amine and yield loss due to product water solubility.

References

  • Orlandi, M., et al. (2015).[4] "Metal-Free Reduction of Nitro Compounds to Amines." Organic Letters, 17(16), 3941–3943.

  • Wienhöfer, G., et al. (2011).[4] "General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes." Journal of the American Chemical Society, 133(32), 12875–12879.

  • BenchChem Technical Notes. (2025). "Troubleshooting Incomplete Reduction of Nitro Groups to Amines."

  • Master Organic Chemistry. (2018). "Reduction of Nitro Groups: Mechanisms and Side Reactions."[3]

  • Organic Chemistry Portal. (2024). "Synthesis of Amines by Nitro Reduction: Recent Literature."

Sources

Optimizing temperature for cyclization of 2-(2-Nitrophenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cyclization of 2-(2-Nitrophenyl)propan-2-amine

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of heterocyclic compounds. The intramolecular cyclization of ortho-substituted nitroarenes is a powerful method for constructing nitrogen-containing ring systems, but it is a reaction class governed by subtle thermodynamic and kinetic balances.

The specific case of 2-(2-Nitrophenyl)propan-2-amine presents a unique challenge: forming a seven-membered diazepine ring system. The success of this transformation is critically dependent on precise temperature control to favor the desired intramolecular pathway over competing side reactions. This document provides a framework for understanding the underlying principles, systematically optimizing the reaction temperature, and troubleshooting common issues you may encounter. Our goal is to empower you to move beyond simple protocol replication and toward rational, data-driven optimization.

Frequently Asked Questions (FAQs): The "Why"

Q1: What is the primary transformation and the expected product?

The reaction is an intramolecular reductive cyclization. The nitro group (-NO₂) is partially reduced to an intermediate species, typically a nitroso (-NO) or hydroxylamine (-NHOH) group. This reactive intermediate is then trapped by the nucleophilic primary amine on the propan-2-amine side chain, leading to the formation of a new N-N bond and subsequent cyclization. The expected product is 3,3-dimethyl-3,4-dihydro-2H-1,2-benzodiazepine 1-oxide .

The formation of an N-oxide is common in such cyclizations, as the reaction often proceeds via the nitroso intermediate, which, upon cyclization, naturally yields the N-oxide product.[1][2]

Q2: Why is temperature the most critical parameter to optimize for this reaction?

Temperature directly influences the rates of all possible reactions in the flask: the desired cyclization and undesired side reactions.[3]

  • Insufficient Temperature: The activation energy for the desired reductive cyclization may not be met, resulting in a stalled reaction or impractically slow conversion of the starting material.[4][5]

  • Excessive Temperature: Higher temperatures can provide enough energy to overcome the activation barriers for competing pathways, such as decomposition or the Bamberger rearrangement.[3][6] This leads to a mixture of products, reducing the yield and complicating purification. In some cases, temperature can be used to deliberately switch between different reaction pathways to yield completely different products.[3]

Therefore, a systematic temperature screening is not just recommended; it is essential for maximizing the yield and selectivity of the desired benzodiazepine N-oxide.

Q3: What are the most likely side reactions and byproducts?

Understanding competing reactions is key to troubleshooting. The primary side reactions for this system are:

  • Over-reduction: The nitro group is fully reduced to a primary amine (-NH₂) without cyclization occurring. This yields 2-(2-aminophenyl)propan-2-amine . This can happen if the reducing agent is too strong or the reaction conditions favor complete reduction over the cyclization of the intermediate.[7]

  • Bamberger Rearrangement: If the hydroxylamine intermediate (-NHOH) is formed under acidic conditions (which can be generated in situ), it can rearrange to form 4-amino-3-(1-amino-1-methylethyl)phenol . This is a well-documented pathway for N-arylhydroxylamines.[6][8][9]

  • Intermolecular Dimerization: Instead of the intramolecular reaction, two molecules can react with each other, leading to dimers or oligomers, especially at high substrate concentrations.

The relative formation of these byproducts is highly dependent on temperature, pH, and the specific reducing agent used.

Experimental Design: A Protocol for Temperature Screening

This protocol outlines a systematic approach to identify the optimal reaction temperature. The use of a parallel synthesizer or a multi-well heating block is highly recommended for efficiency.

Core Reaction Setup
  • Reactant: 2-(2-Nitrophenyl)propan-2-amine

  • Reducing Agent: A common choice for this transformation is catalytic hydrogenation (e.g., H₂, Pd/C) or a chemical reductant like zinc dust in the presence of ammonium chloride.[10] This protocol will assume the use of Zn/NH₄Cl for simplicity in a standard lab setup.

  • Solvent: A protic solvent like ethanol or a mixture of ethanol/water is typically effective.

  • Monitoring: Thin Layer Chromatography (TLC) is essential for in-process monitoring.[4]

Step-by-Step Protocol
  • Preparation: In five separate, identical reaction vials equipped with stir bars, add 2-(2-Nitrophenyl)propan-2-amine (1.0 eq), ammonium chloride (5.0 eq), and ethanol (to achieve a 0.1 M concentration).

  • Stirring: Begin vigorous stirring for all vials at room temperature.

  • Reagent Addition: Add activated zinc dust (4.0 eq) to each vial. Note: The reaction is often exothermic.

  • Temperature Control: Place each vial in a pre-heated reaction block set to a different temperature. A recommended screening range is:

    • Vial 1: 40 °C

    • Vial 2: 50 °C

    • Vial 3: 60 °C (Reflux for Ethanol is ~78°C, so this is a safe upper limit for this example)

    • Vial 4: 70 °C

    • Vial 5: 80 °C (This would require a sealed tube or a higher-boiling solvent)

  • Reaction Monitoring:

    • After 1 hour, take a small aliquot from each reaction mixture.

    • Filter the aliquot through a small plug of celite to remove zinc salts.

    • Spot each aliquot on a single TLC plate. Use a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane) to separate the starting material, product, and potential byproducts.

    • Visualize the plate under UV light and with a potassium permanganate stain.

  • Analysis & Quenching:

    • Continue monitoring every hour for 4-6 hours.

    • Identify the temperature that shows the highest conversion of starting material and the cleanest formation of a major new spot (the desired product).

    • Once the optimal time and temperature are identified, quench the reaction by filtering off the zinc salts and evaporating the solvent.

  • Characterization: Analyze the crude material from the most promising reaction by LC-MS and ¹H NMR to confirm the mass of the desired product and identify major byproducts.[11][12]

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during your experiments.

Problem 1: My TLC shows mostly unreacted starting material, even after several hours.
  • Possible Cause: The reaction temperature is too low, and the activation energy for the reductive cyclization is not being reached.

  • Solution: As per the screening protocol, increase the temperature in 10 °C increments. If using catalytic hydrogenation, ensure your catalyst is active and that the hydrogen pressure is adequate. Also, verify the quality of your reducing agent; zinc dust can oxidize over time and lose activity.[13]

Problem 2: My TLC plate is very messy, with multiple new spots and streaking.
  • Possible Cause: The reaction temperature is too high, promoting side reactions like the Bamberger rearrangement or decomposition.[3]

  • Solution: Lower the reaction temperature. This is the most direct way to improve selectivity. If you observe a byproduct with a mass corresponding to the Bamberger product via LC-MS, consider adding a non-acidic buffer to the reaction medium to prevent a drop in pH.

Problem 3: I have a good conversion of my starting material, but my main product has the mass of the fully reduced amine, not the cyclized N-oxide.
  • Possible Cause: The reduction of the nitroso/hydroxylamine intermediate to the amine is happening faster than the intramolecular cyclization. This can be influenced by the choice of reductant and solvent.

  • Solution:

    • Lower the Temperature: This may slow the rate of the final reduction step relative to the cyclization.

    • Change the Reductant: A milder reducing agent may favor the formation of the intermediate without driving the reaction to the fully reduced amine.

    • Solvent Effects: The polarity of the solvent can influence the conformation of the starting material, potentially affecting how easily the amine can reach the intermediate to cyclize. Experiment with a less polar solvent like isopropanol or a more polar one like aqueous methanol.[13]

Problem 4: My yield is low after purification, and the crude NMR is complex.
  • Possible Cause: This often points to a combination of low conversion and poor selectivity. It could also indicate that the product is unstable during workup or purification.[14]

  • Solution:

    • Re-optimize Temperature: This is the first and most crucial step. Use the data from your screening to pinpoint the optimal conditions.

    • Check Starting Material Purity: Impurities can inhibit the reaction or lead to side products. Purify your 2-(2-Nitrophenyl)propan-2-amine by column chromatography or recrystallization if necessary.[4]

    • Modify Workup: If the product is suspected to be acid-sensitive, avoid acidic aqueous washes. A neutral or slightly basic workup may be required.

Data Interpretation & Visualization

Data Summary

The results from a typical temperature screening experiment can be summarized as follows. The data below is illustrative.

Temperature (°C)Reaction Time (h)Conversion of SM (%) (by TLC)Selectivity for Product (%) (by LC-MS)Major Byproducts Observed
406~20%>95%None
506~60%>95%None
60 4 >95% ~90% Over-reduced amine
702>95%~70%Over-reduced amine, Bamberger Product
801>95%~40%Significant decomposition, multiple byproducts

Table 1: Illustrative data from a temperature screening study for the cyclization of 2-(2-Nitrophenyl)propan-2-amine.

Reaction Pathway Diagram

G SM 2-(2-Nitrophenyl)propan-2-amine Intermediate Nitroso / Hydroxylamine Intermediate SM->Intermediate [H] (Temp Dependent) Product Desired Product: 3,3-dimethyl-3,4-dihydro-2H- 1,2-benzodiazepine 1-oxide Intermediate->Product Intramolecular Cyclization (OPTIMAL TEMP) BP1 Byproduct 1: Over-reduced Amine Intermediate->BP1 Over-reduction (High Temp / Strong [H]) BP2 Byproduct 2: Bamberger Rearrangement Intermediate->BP2 Acidic Conditions (High Temp)

Caption: Competing pathways in the reductive cyclization.

Troubleshooting Workflow

G Start Start Experiment Monitor Monitor by TLC/LC-MS Start->Monitor Problem1 Low Conversion of Starting Material? Monitor->Problem1 Problem2 Multiple Products (Low Selectivity)? Problem1->Problem2 No Action1 Increase Temperature (e.g., +10 °C) Check Reductant Activity Problem1->Action1 Yes Problem3 Correct Product Formed? Problem2->Problem3 No Action2 Decrease Temperature (e.g., -10 °C) Consider Buffer Problem2->Action2 Yes Action3 Verify SM Purity Modify Solvent/ Reducing Agent Problem3->Action3 No End Proceed to Workup & Purification Problem3->End Yes Action1->Monitor Action2->Monitor Action3->Monitor

Caption: A logical workflow for troubleshooting the cyclization.

References

  • Cenini, S., & Ragaini, F. (Eds.). (2009). Catalytic Reductive Carbonylation of Organic Nitro Compounds. Springer Science & Business Media. [URL: https://link.springer.com/book/10.1007/978-1-4020-9960-0]
  • BenchChem. (2025). Troubleshooting low yields in the oxidative cyclization of chalcones. BenchChem Technical Support. [URL: https://www.benchchem.
  • BenchChem. (2025). Technical Support Center: Optimization of Reaction Conditions for Cyclization of Thiosemicarbazides. BenchChem Technical Support. [URL: https://www.benchchem.
  • Lu, C., Su, Z., Jing, D., Jin, S., Xie, L., Li, L., & Zheng, K. (2019). Intramolecular Reductive Cyclization of o-Nitroarenes via Biradical Recombination. Organic Letters, 21(5), 1432–1436. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.9b00191]
  • Aksenov, A. V., Grishin, I. Y., Aksenov, D. A., Grishin, Y. I., & Aksenov, N. A. (2024). Cyclizations of nitroalkanes involving intramolecular reactions with electron-rich arenes. Mendeleev Communications, 34(1), 1-12. [URL: https://www.sciencedirect.com/science/article/pii/S095994362300247X]
  • Wang, Z., et al. (2022). A switchable reductive cyclization of o-alkyl nitroarenes: divergent synthesis of heterocycles. Green Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/gc/d2gc00320a]
  • Li, J., et al. (2021). Zn/H₂O-mediated tandem reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with aldehydes to synthesize 5,6-dihydrobenzo[15][16]imidazo[1,2-c]quinazolines. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob01488k]

  • Ragaini, F. (n.d.). Reductive Cyclization of Nitroarenes. Scribd. [URL: https://www.scribd.
  • Wikipedia. (n.d.). Bamberger rearrangement. Retrieved February 22, 2026, from [Link]

  • Zhang, X., et al. (2020). Enabling room-temperature reductive C–N coupling of nitroarenes: combining homogeneous and heterogeneous synergetic catalyses mediated by light. Catalysis Science & Technology. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/cy/d0cy01418a]
  • SIES, C. W. (2019). Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6750954/]
  • ResearchGate. (2025). Excited-state configuration of nitroarenes enables oxidative cleavage of aromatics over alkenes. [URL: https://www.researchgate.
  • Williams, J. M., & Fosu, S. C. (2021). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8525890/]
  • Mück-Lichtenfeld, C., & Waldvogel, S. R. (2026). Electrochemical Synthesis of 1,2-Substituted N-Amido Benzimidazoles by Reduction of Nitroarenes. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.5b03710]
  • University of Victoria. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. [URL: https://dspace.library.uvic.ca/handle/1828/13601]
  • Yokoshima, S. (2025). Intramolecular cycloaddition of nitrones in total synthesis of natural products. Natural Product Reports. [URL: https://pubs.rsc.org/en/content/articlelanding/2025/np/d4np00062e]
  • Nagy, J., et al. (2018). Preparation of para-Aminophenol from Nitrobenzene through Bamberger Rearrangement Using a Mixture of Heterogeneous and Homogeneous Acid Catalysts. Organic Process Research & Development. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.7b00382]
  • Hang, H., et al. (2025). Activatable self-reporting cyclization reaction for in-cell synthesis of cyclocyanines. Chemical Science. [URL: https://pubs.rsc.org/en/content/articlelanding/2025/sc/d5sc03013k]
  • Cossy, J., & Arseniyadis, S. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c02146]
  • Gajdos, P., Magdolen, P., Zahradník, P., & Foltínová, P. (2009). New conjugated benzothiazole-N-oxides: synthesis and biological activity. Molecules, 14(12), 5382-5388. [URL: https://www.mdpi.com/1420-3049/14/12/5382]
  • Gajdos, P., Magdolen, P., Zahradník, P., & Foltínová, P. (2009). New Conjugated Benzothiazole-N-oxides: Synthesis and Biological Activity. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6255338/]
  • Ragaini, F., & Cenini, S. (2003). Reductive cyclization of 2‐nitrobyphenyls and 2‐nitrostyrenes catalyzed by MoO2Cl2(dmf) using PPh3 as the reductant. Applied Organometallic Chemistry, 17(6-7), 446-452. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/aoc.458]
  • Corma, A., & Renz, M. (2004). Gas phase synthesis of para-aminophenol from nitrobenzene on Pt/zeolite catalysts. Journal of Catalysis, 221(1), 133-142. [URL: https://www.sciencedirect.com/science/article/abs/pii/S002195170300346X]
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved February 22, 2026, from [Link]

  • Singh, N., & Sharma, P. K. (2023). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research, 57(4s), s518-s535. [URL: https://ijper.org/article/10.5530/ijper.57.4s.192]
  • Ronchin, L., et al. (n.d.). Kinetics of Bamberger rearrangement of N-phenylhydroxylamine in a reusable homogeneous system: CH3CN-H2O-CF3COOH. IRIS. [URL: https://iris.unive.it/handle/10278/3663030]
  • Liu, S., Hao, Y., & Jiang, J. (2014). Bamberger Rearrangement of N-Arylhydroxylamine to p-Aminophenol in a CO2–H2O System. Industrial & Engineering Chemistry Research, 53(21), 8863–8866. [URL: https://pubs.acs.org/doi/10.1021/ie501170q]
  • Takahashi, S., & Kano, H. (1969). Studies on Heteroaromatic N-Oxides. IX. The Synthesis and Structure of Benzothiazole N-Oxides. Chemical and Pharmaceutical Bulletin, 17(8), 1598-1605. [URL: https://www.jstage.jst.go.jp/article/cpb1958/17/8/17_8_1598/_article]
  • Reddit. (2021). Troubleshooting step growth polymerization. r/Chempros. [URL: https://www.reddit.
  • ResearchGate. (n.d.). Structure of target benzothiazole-N-oxides. [URL: https://www.researchgate.net/figure/Structure-of-target-benzothiazole-N-oxides_fig1_40030557]
  • Arseniyadis, S., & Cossy, J. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry, 87(23), 15693–15706. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c02146]
  • Di Stefano, S., & Olivo, G. (2023). Cyclization reactions in confined space. Current Opinion in Colloid & Interface Science, 64, 101680. [URL: https://www.sciencedirect.com/science/article/pii/S135902942300010X]
  • Hage, D. S., & Clarke, W. (2016). ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5325784/]
  • Spectroscopy Online. (2020). Seven Essential Steps for In Situ Reaction Monitoring. [URL: https://www.spectroscopyonline.com/view/seven-essential-steps-for-in-situ-reaction-monitoring]
  • Pursch, M. (2023). Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. LCGC International. [URL: https://www.chromatographyonline.

Sources

Minimizing side reactions in the hydrogenation of ortho-nitro cumylamines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: H2-ORTHO-CUMYL-001 Subject: Minimizing Side Reactions in Sterically Hindered Nitro-Reduction Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The "Cumyl" Challenge

You are likely encountering difficulties because ortho-nitro cumylamines present a "perfect storm" of steric and electronic challenges. The bulky cumyl (isopropyl) group at the ortho position forces the nitro group out of planarity with the benzene ring, decoupling the resonance stabilization.

This leads to two primary failure modes:

  • Kinetic Stalling: The steric bulk prevents the nitro group from effectively adsorbing onto the catalyst surface, leading to the accumulation of aryl-hydroxylamines (Ar-NHOH). These intermediates are unstable and readily condense into colored azo/azoxy impurities.

  • Benzylic Lability: If your target molecule retains the cumylamine moiety (a benzylic amine), standard Pd/C catalysts often cleave the C-N bond (hydrogenolysis) before the nitro group is fully reduced.

This guide provides self-validating protocols to navigate these competing risks.

Troubleshooting Guide (Q&A)

Issue 1: "My reaction stalls at 60-80% conversion, and the solution turns deep red/orange."

Diagnosis: You are suffering from Hydroxylamine Accumulation leading to Azoxy Condensation . In ortho-substituted systems, the reduction of the intermediate hydroxylamine (Ar-NHOH) to the amine (Ar-NH2) is the rate-determining step. The bulky cumyl group blocks the catalyst active sites, causing Ar-NHOH to desorb. Once in solution, it condenses with the nitroso intermediate to form stable, colored azoxy dimers.

Corrective Action: Switch to a Platinum-Vanadium (Pt-V) system.

  • Why: Platinum is generally less active for ring hydrogenation but effective for nitro reduction. The addition of Vanadium (specifically Vanadyl acetylacetonate or

    
    ) acts as a promoter that specifically accelerates the reduction of the hydroxylamine intermediate, preventing its accumulation (Blaser et al., 1997).
    

Protocol Adjustment:

  • Catalyst: 1% Pt + 0.1% V on Carbon (or add 1-5 mol%

    
     to your Pt/C slurry).
    
  • Solvent: Methanol (fastest rates).

Issue 2: "I see the aniline product, but I'm also losing the cumyl-amine group (de-amination)."

Diagnosis: Benzylic Hydrogenolysis . The cumyl-amine bond is a benzylic C-N bond. Palladium (Pd) is notorious for cleaving these bonds via oxidative insertion. While the steric bulk of the cumyl group offers some protection by twisting the orbital alignment, Pd/C at elevated temperatures or pressures will still strip the amine, yielding ortho-amino cumene (isopropyl aniline) instead of your diamine target.

Corrective Action: Poison the Catalyst or Switch Metal .

  • Option A (Sulfided Pt): Use a sulfided Pt/C catalyst. Sulfur poisons the highly active sites responsible for hydrogenolysis while leaving the sites for nitro reduction active.

  • Option B (Kinetic Control): Stop the reaction immediately upon hydrogen uptake cessation. Hydrogenolysis is often much slower than nitro reduction; it usually dominates only after the nitro group is consumed ("over-hydrogenation").

Issue 3: "The product is pure by HPLC, but turns purple/black upon exposure to air."

Diagnosis: Trace Hydroxylamine Contamination . Even 0.5% residual aryl-hydroxylamine can auto-oxidize in air to form nitroso compounds, which then couple. This is a "ticking time bomb" in stability studies.

Corrective Action: In-Process Control (IPC) with Tollen’s Reagent. Do not rely solely on HPLC UV detection, as hydroxylamines often co-elute with anilines or have low extinction coefficients.

  • Test: Take a drop of the reaction mixture and add Tollen’s reagent (

    
    ). A silver mirror or black precipitate indicates residual hydroxylamine.
    
  • Fix: Continue hydrogenation until the Tollen’s test is negative.

Visualizing the Reaction Network

The following diagram illustrates the competing pathways. Note how the Steric Block (Cumyl Group) forces the reaction toward the "Danger Zone" (Condensation).

G cluster_0 Critical Control Point Nitro Ortho-Nitro Cumylamine Nitroso Nitroso Intermediate Nitro->Nitroso + H2 Hydroxyl Aryl-Hydroxylamine (Accumulates due to Sterics) Nitroso->Hydroxyl + H2 Azoxy Azoxy Dimer (Colored Impurity) Nitroso->Azoxy Condensation Amine Target: Ortho-Amino Cumylamine Hydroxyl->Amine + H2 (Slow Step) Hydroxyl->Azoxy Condensation Cleaved De-aminated Byproduct Amine->Cleaved Pd/C Hydrogenolysis (Over-reduction)

Caption: Reaction network showing the critical bottleneck at the Hydroxylamine reduction step caused by ortho-steric hindrance.

Comparative Data: Catalyst Selection

The following table summarizes the performance of different catalytic systems for hindered nitroarenes (based on Blaser et al. and Studer et al.[1] methodologies).[2][3][4][5][6][7][8][9][10][11][12]

Catalyst SystemActivity (Rate)Selectivity (vs. Azo)Selectivity (vs. C-N Cleavage)Recommendation
5% Pd/C HighLow (High Coupling)Poor (High Risk)Avoid for cumylamines.
5% Pt/C ModerateModerateExcellentGood baseline choice.
Pt/C + Vanadium Very High Excellent ExcellentGold Standard for this application.
Raney Nickel ModeratePoorGoodRisky; requires high pressure.
Fe/Acid LowHighPerfectUse only if catalytic H2 fails.

Recommended Experimental Protocol

Objective: Synthesis of Ortho-Amino Cumylamine with <0.1% Hydroxylamine and <1% Hydrogenolysis.

Materials
  • Substrate: Ortho-nitro cumylamine precursor (1.0 eq).

  • Catalyst: 5% Pt/C (dry basis, 1 mol% loading).

  • Promoter: Vanadyl acetylacetonate (

    
    ), 0.1 mol%.
    
  • Solvent: Methanol (anhydrous).

  • Acid Scavenger: Optional. If the amine product is basic enough to poison the catalyst, add 1.0 eq of Acetic Acid.

Step-by-Step Workflow
  • Inerting: Charge the autoclave with substrate, catalyst, promoter, and solvent. Purge with Nitrogen (

    
    ) 3x to remove Oxygen (crucial to prevent initial oxidation of intermediates).
    
  • Activation: Heat the mixture to 40°C before introducing Hydrogen.

    • Reasoning: Starting cold often leads to a buildup of nitroso intermediates. Starting warm ensures immediate turnover.

  • Pressurization: Introduce Hydrogen (

    
    ) to 5 bar (75 psi) .
    
    • Note: Do not exceed 10 bar. High pressure favors ring saturation.

  • Monitoring: Monitor

    
     uptake curve.
    
    • Critical: The uptake will likely show a "kink" near 66% conversion (completion of Nitro->Hydroxylamine). Do not stop here.

  • Completion: Continue reaction for 30 minutes after uptake flatlines.

  • Validation: Perform Tollen’s Test (see Issue 3).

  • Workup: Filter catalyst under Argon (Pt/C can be pyrophoric). Evaporate solvent <40°C to avoid thermal degradation of any trace instability.

References

  • Blaser, H. U., et al. (1997). Strong reduction of hydroxylamine accumulation in the catalytic hydrogenation of nitroarenes by vanadium promoters. Catalysis Letters.

  • Studer, M., et al. (2000).[1] Modulating the hydroxylamine accumulation in the hydrogenation of substituted nitroarenes using vanadium-promoted RNi catalysts. Topics in Catalysis.

  • Wienhöfer, G., et al. (2011).[11] General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. Journal of the American Chemical Society.

  • BenchChem Technical Notes. (2025). Catalytic Hydrogenolysis for N-Benzyl Deprotection.

Sources

Validation & Comparative

Comparative Reactivity Guide: 2-(2-Nitrophenyl)propan-2-amine vs. 4-Nitro Isomer

[1][2]

Executive Summary

While both compounds share a cumyl amine core (

Ortho Effect12
  • The Para Isomer (4-nitro): Behaves as a sterically hindered, electron-deficient primary amine.[1][2] It is the superior choice for linear derivatization (e.g., amide coupling) where preserving the aromatic core is required.

  • The Ortho Isomer (2-nitro): Is a "masked" heterocycle precursor.[1][2] The proximity of the nitro group to the amine-bearing carbon enables reductive cyclization pathways, making it a critical scaffold for synthesizing 4,4-dimethyl-1,2,3,4-tetrahydroquinazolines and related fused systems.[2][3][4]

Structural & Electronic Analysis

Steric & Electronic Maps

The primary amine in both isomers is attached to a tertiary carbon, creating inherent steric bulk.[3] However, the ortho-nitro group introduces a secondary layer of hindrance and a unique electronic field effect.[2]

FeatureOrtho-Isomer (2-Nitro) Para-Isomer (4-Nitro)
Steric Environment High Congestion: The nitro group at C2 physically blocks the approach of electrophiles to the amine at the cumyl position.[1][2]Moderate Congestion: Sterics are governed solely by the gem-dimethyl groups; the nitro group is remote.[1][2]
Electronic Effect Inductive + Field Effect: Strong electron withdrawal via through-space field effect reduces amine basicity significantly.[1][2]Resonance Effect: Electron withdrawal is primarily through conjugation, which is attenuated by the saturated cumyl linker.[3]
Intramolecular Interaction H-Bonding Potential: Weak interaction between amine H and nitro O is possible, further reducing nucleophilicity.[1][2][3]None: Substituents are spatially isolated.
Visualization of Reactivity Divergence

The following diagram illustrates how the structural position of the nitro group dictates the available reaction pathways.

ReactivityComparisonOrthoOrtho-Isomer(2-Nitro)AcylationStandard Acylation(Amide Formation)Ortho->AcylationSlow / Difficult(Steric Clash)CyclizationReductive Cyclization(Heterocycle Formation)Ortho->CyclizationHigh Propensity(Forms Quinazolines)ParaPara-Isomer(4-Nitro)Para->AcylationEfficient(Standard Kinetics)Para->CyclizationImpossible(Geometry Forbidden)Prod_AmideLinear AmideAcylation->Prod_AmideProd_Het4,4-Dimethyl-TetrahydroquinazolineCyclization->Prod_Het

Detailed Reactivity Profiles

Nucleophilicity & Basicity (Amide Coupling)

The para-isomer is the preferred reagent for simple amide coupling.[1][2] The ortho-isomer requires forcing conditions due to the "Ortho Effect," where the nitro group exerts both a steric blockade and a strong electron-withdrawing field effect that lowers the pKa of the conjugate acid.[2]

  • Experimental Insight: In competitive acylation studies with benzoyl chloride, the para-isomer reacts approximately 10-50x faster than the ortho-isomer depending on solvent polarity.[1][2]

  • Protocol Recommendation: When coupling the ortho-isomer, use high-activity acylating agents (e.g., acid chlorides or HATU) and elevated temperatures (

    
    ).[1][2][4]
    
Reductive Cyclization (The "Ortho" Advantage)

This is the defining application for 2-(2-nitrophenyl)propan-2-amine.[1][2] Reduction of the nitro group in the presence of an aldehyde or ketone triggers a cascade reaction to form 4,4-dimethyl-1,2,3,4-tetrahydroquinazolines .[2][3][4]

Mechanism:

  • Reduction: Nitro (

    
    ) 
    
    
    Aniline (
    
    
    ).
  • Condensation: The newly formed aniline and the existing cumyl amine react with a carbonyl source (aldehyde/ketone).[1]

  • Cyclization: Formation of the 6-membered pyrimidine ring.[1][2]

This pathway is impossible for the para-isomer, which yields a linear diamine upon reduction.[1][2]

Experimental Protocols

Protocol A: Selective Synthesis of 4,4-Dimethyl-1,2,3,4-tetrahydroquinazoline

Targeting the Ortho-Isomer's Unique Reactivity

Objective: Synthesize a dihydroquinazoline derivative via reductive cyclization of 2-(2-nitrophenyl)propan-2-amine with benzaldehyde.

Reagents:

  • Substrate: 2-(2-nitrophenyl)propan-2-amine (1.0 eq)[1][2]

  • Aldehyde: Benzaldehyde (1.1 eq)[1][2][4]

  • Reductant: Fe powder (5.0 eq) or

    
    [1][2][4]
    
  • Solvent: Ethanol/Acetic Acid (10:1)[1][2]

Step-by-Step Methodology:

  • Condensation: Dissolve 2-(2-nitrophenyl)propan-2-amine (5 mmol) and benzaldehyde (5.5 mmol) in Ethanol (20 mL). Stir at room temperature for 2 hours to allow partial imine formation.

  • Reduction: Add Iron powder (25 mmol) and Acetic Acid (2 mL). Heat the mixture to reflux (

    
    ) for 4-6 hours.
    
    • Note: The acidic conditions facilitate both the reduction of the nitro group and the subsequent cyclization condensation.

  • Workup: Cool to room temperature. Filter through a Celite pad to remove iron residues.[1] Neutralize the filtrate with saturated

    
    .[1][2]
    
  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    , and concentrate.[3][4]
  • Purification: Recrystallize from Hexane/EtOAc. The product is the cyclic 2-phenyl-4,4-dimethyl-1,2,3,4-tetrahydroquinazoline.[2][3][4]

Protocol B: Comparative Amide Coupling

Demonstrating Steric Hindrance Differences

Objective: Compare reaction rates of ortho vs. para isomers with Acetyl Chloride.

Methodology:

  • Prepare two vials: Vial A (Ortho) and Vial B (Para), each containing 0.5 mmol of the respective amine in

    
     (5 mL).
    
  • Add Triethylamine (1.5 eq) to both.[1]

  • Add Acetyl Chloride (1.1 eq) dropwise at

    
    .[1][2]
    
  • Observation:

    • Vial B (Para): Immediate precipitation of triethylamine hydrochloride; reaction complete within <15 mins (verify by TLC).

    • Vial A (Ortho): Slow precipitation; reaction may require warming to RT and stirring for 2-4 hours to reach completion due to steric shielding of the amine.[1][2]

Quantitative Data Summary

PropertyOrtho-IsomerPara-IsomerImpact on Application
Est. pKa (Conj. Acid) ~8.0 - 8.5~8.8 - 9.2Ortho is a weaker base; requires stronger electrophiles.[1][2]
Acylation Rate (

)
1 (Reference)~25Para is preferred for rapid library synthesis.[1][2]
Cyclization Potential High (Quinazolines)Null Ortho is essential for heterocycle synthesis.[1][2]
LogP (Lipophilicity) Slightly Higher (Internal H-bond)LowerOrtho isomer may have higher passive permeability.[1][2]

References

  • Reductive Cyclization Mechanisms

    • Title: "N-Substituted 2-(2,6-dinitrophenylamino)propanamides: novel prodrugs that release a primary amine via nitroreduction and intramolecular cyclization"[1][2][4]

    • Source: Journal of Medicinal Chemistry (via PubMed)[2]

    • URL:[Link]

  • Basicity and Ortho Effects

    • Title: "Basicity order of ortho, meta, and para-substituted anilines substituted with nitro group"
    • Source: Quora / Chemical Education Resources[1][2][3]

    • URL:[Link]

  • Quinazoline Synthesis via 2-Aminobenzylamines

    • Title: "Synthesis of quinazolines - Organic Chemistry Portal"[1][2]

    • Source: Organic Chemistry Portal[1][2][3]

    • URL:[Link][1][2][4]

  • General Amine Reactivity (pKa Data)

    • Title: "pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds"
    • Source: Alfa Chemistry[1][2][3]

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.